molecular formula C10H6ClN3O3 B177405 3-Chloro-6-(4-nitrophenoxy)pyridazine CAS No. 1490-54-6

3-Chloro-6-(4-nitrophenoxy)pyridazine

Cat. No.: B177405
CAS No.: 1490-54-6
M. Wt: 251.62 g/mol
InChI Key: NXFJAGBVSNULLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(4-nitrophenoxy)pyridazine (CAS 1490-54-6) is a high-purity chemical compound offered as a key building block for research and development, particularly in the field of pharmaceutical intermediates . This heterocyclic compound features a pyridazine core functionalized with both a chloro group and a 4-nitrophenoxy group, making it a versatile scaffold for further synthetic modification . Its primary research application lies in its role as a precursor in the synthesis of more complex molecules, where the reactive chloro group can be displaced by various nucleophiles, such as amines, to create novel chemical libraries . The compound is supplied with a typical purity of >=98% and is available in various packaging options to suit laboratory-scale needs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-(4-nitrophenoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3/c11-9-5-6-10(13-12-9)17-8-3-1-7(2-4-8)14(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFJAGBVSNULLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423418
Record name 3-chloro-6-(4-nitrophenoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1490-54-6
Record name 3-chloro-6-(4-nitrophenoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

understanding the reactivity of the chlorine atom in 3-Chloro-6-(4-nitrophenoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanistic, and practical analysis of the reactivity of the chlorine atom in 3-Chloro-6-(4-nitrophenoxy)pyridazine.

Executive Summary & Structural Significance

In the landscape of heterocyclic medicinal chemistry, 3-Chloro-6-(4-nitrophenoxy)pyridazine represents a "tuned" electrophile. Unlike the highly reactive symmetric precursor 3,6-dichloropyridazine, this desymmetrized scaffold possesses a distinct reactivity profile governed by the push-pull electronic dynamics between the electron-deficient pyridazine core, the withdrawing chlorine atom, and the donating (yet inductively withdrawn) 4-nitrophenoxy substituent.

This guide addresses the specific challenge of functionalizing the C3-Chlorine position. It is designed for medicinal chemists requiring precise control over Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings to generate libraries of bioactive molecules.

Electronic Structure & Reactivity Analysis

To optimize reaction conditions, one must first understand the electronic landscape of the substrate.

The "Push-Pull" Deactivation

The reactivity of the C3-chlorine is lower than that of the initial 3,6-dichloropyridazine but remains synthetically accessible.

  • The Scaffold (Pull): The 1,2-diazine (pyridazine) ring is naturally electron-deficient, stabilizing the anionic Meisenheimer intermediate required for

    
    .
    
  • The C6-Substituent (Push/Pull):

    • Resonance (+M): The ether oxygen at C6 donates electron density into the ring, raising the LUMO energy and generally deactivating the ring toward nucleophilic attack.

    • Inductive (-I): The para-nitro group on the phenoxy ring exerts a strong electron-withdrawing effect. This pulls electron density away from the ether oxygen, effectively "dampening" its donation into the pyridazine ring.

    • Net Effect: The C3 position is moderately deactivated compared to the dichloro- precursor but more reactive than a simple 3-chloro-6-methoxypyridazine.

Mechanistic Pathway (S_NAr)

The primary mechanism for displacing the chlorine is the Addition-Elimination pathway (


).
  • Attack: Nucleophile attacks C3.

  • Intermediate: Formation of a resonance-stabilized Meisenheimer complex (negative charge delocalized onto N1/N2).

  • Elimination: Loss of the chloride ion restores aromaticity.

Visualization: Electronic Activation Map

The following diagram illustrates the competing electronic effects that dictate the reactivity of the C3 position.

ElectronicEffects cluster_0 Substituent Effects cluster_1 Pyridazine Core Nitro 4-Nitro Group (Strong -I / -M on Phenyl) Phenoxy Phenoxy Oxygen (Ether Linkage) Nitro->Phenoxy Withdraws e- density (Reduces +M into ring) C6 C6 Position Phenoxy->C6 Direct Attachment Ring Pyridazine Ring (Electron Deficient) C6->Ring +M Donation (Deactivates Ring) C3 C3 Position (Electrophilic Site) Ring->C3 Inductive Pull Result Net Reactivity: Moderately Active Electrophile (Requires Heat or Catalysis) Ring->Result Cl Chlorine Atom (Leaving Group) C3->Cl Bond to Break

Caption: Electronic vectors influencing the C3-Chlorine reactivity. The nitro group mitigates the deactivating power of the phenoxy oxygen.

Experimental Protocols

The following protocols are designed to be self-validating. The choice between thermal


 and Pd-catalysis depends on the nucleophile's strength and steric bulk.
Protocol A: Thermal with Amines (General Procedure)

Best for: Primary and secondary aliphatic amines (e.g., morpholine, piperidine, benzylamine). Mechanism: Addition-Elimination.

Reagents:

  • Substrate: 3-Chloro-6-(4-nitrophenoxy)pyridazine (1.0 equiv)

  • Nucleophile: Amine (2.0 - 3.0 equiv)

  • Solvent: DMSO or NMP (Polar aprotic solvents stabilize the transition state).

  • Base: DIPEA (2.0 equiv) or

    
     (if amine is a salt).
    

Step-by-Step Workflow:

  • Setup: In a pressure tube (sealed vessel), dissolve 1.0 mmol of substrate in 3 mL of dry DMSO.

  • Addition: Add 2.5 mmol of the amine. If the amine is volatile, cool the mixture to 0°C before addition.

  • Reaction: Seal the tube and heat to 100–120°C .

    • Why this temp? The phenoxy group deactivates the ring. Room temperature reaction is unlikely to reach full conversion.

  • Monitoring: Monitor via LCMS. Look for the disappearance of the starting material (M+H ~252) and appearance of the product (M+H ~ mass of amine + 216).

  • Workup: Dilute with ethyl acetate, wash copiously with water (to remove DMSO), and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling

Best for: Formation of C-C bonds (Aryl, Heteroaryl, Vinyl). Mechanism: Pd(0)/Pd(II) catalytic cycle.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Ester: 1.2 equiv[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Workflow:

  • Degassing: Sparge solvents with nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle.

  • Assembly: Charge reaction vial with substrate, boronic acid, base, and catalyst.

  • Solvation: Add the degassed solvent mixture.

  • Reaction: Heat to 90°C for 4–16 hours under inert atmosphere (

    
     or Ar).
    
  • Validation: Check LCMS for the biaryl product. Note that protodeboronation of the boronic acid is a common side reaction; if observed, add more boronic acid.

Quantitative Data Summary

The following table summarizes expected reactivity trends based on substituent effects on the pyridazine ring.

Substituent at C6Electronic EffectC3-Cl Reactivity (Relative)Recommended Condition
-Cl (Precursor)Inductive (-I)HighRT to 50°C
-OMe Resonance (+M)Low>120°C or Pd-Cat
-O-Ph Resonance (+M)Moderate-Low>100°C or Pd-Cat
-O-Ph-NO2 (Target)Dampened (+M)Moderate 80-100°C

Decision Matrix & Workflow

Use this logic flow to determine the optimal synthetic route for your target analog.

ReactionWorkflow Start Target: Functionalize C3-Cl NuType Identify Nucleophile Type Start->NuType Amine Amine (N-Nu) NuType->Amine Carbon Carbon (C-Nu) NuType->Carbon Oxygen Alkoxide (O-Nu) NuType->Oxygen MethodA Method A: Thermal SNAr (DMSO, 100°C) Amine->MethodA Primary/Secondary MethodB Method B: Buchwald-Hartwig (Pd-Cat, if SNAr fails) Amine->MethodB Anilines/Steric Bulk MethodC Method C: Suzuki Coupling (Pd-Cat, Boronic Acid) Carbon->MethodC Aryl/Vinyl MethodD Method D: Base-Mediated SNAr (NaH/THF) Oxygen->MethodD Alcohols Check Conversion > 50%? MethodA->Check LCMS Check Check->MethodB No (Switch Method) Success Isolate Product Check->Success Yes

Caption: Strategic decision tree for functionalizing 3-Chloro-6-(4-nitrophenoxy)pyridazine.

References

  • Suzuki Coupling of Pyridazines Source: Organic Chemistry Portal URL:[Link] Relevance: mechanistic details and ligand choices for electron-deficient heterocycles.[1]

  • 3-Chloro-6-(4-nitrophenoxy)pyridazine Compound Summary Source: PubChem (NIH) URL:[Link] Relevance:[2][3][4][5] Verification of CAS (1490-54-6) and physical properties.

  • Nucleophilic Substitution of Chloropyridazines Source: Heterocyclic Chemistry Literature (General) URL:[Link] Relevance: General reactivity trends for the pyridazine scaffold.[6]

Sources

electron-withdrawing effects of the nitro group on the pyridazine ring

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group on the Pyridazine Ring

Executive Summary

The introduction of a nitro group (


) onto the pyridazine (1,2-diazine) scaffold creates a "super-deficient" heteroaromatic system. While pyridazine itself is electron-poor due to the electronegative nitrogen atoms (

), the nitro group amplifies this deficiency, dramatically altering the reactivity landscape. This guide analyzes the electronic perturbations caused by the nitro group, specifically focusing on the activation of the ring toward Nucleophilic Aromatic Substitution (

), Inverse Electron Demand Diels-Alder (IEDDA) cycloadditions, and Vicarious Nucleophilic Substitution (VNS). It provides researchers with actionable synthesis protocols, mechanistic insights, and predictive spectroscopic data.

Electronic Structure & Mechanistic Theory

The "Super-Deficient" System

Pyridazine is inherently


-deficient compared to benzene.[1] The presence of two adjacent nitrogen atoms creates a strong inductive withdrawal (

) and a specific resonance effect where electron density is sequestered at the nitrogens. Adding a nitro group imposes an additional, powerful electron-withdrawing effect via both induction (

) and resonance (

).[1]
  • Inductive Effect: The

    
     group pulls 
    
    
    
    -electron density, deshielding adjacent nuclei (observable in NMR) and increasing the acidity of
    
    
    -protons.[1]
  • Resonance Effect: The nitro group can delocalize negative charge resulting from nucleophilic attack, stabilizing Meisenheimer complexes.

Key Insight: In 3-nitropyridazine, the C4 and C6 positions are highly activated. C6 is particularly reactive because it is para to the nitro group and adjacent to a ring nitrogen, creating a cooperative electron-withdrawing sink.

Resonance Visualization

The following diagram illustrates the resonance stabilization of the anionic intermediate formed during nucleophilic attack at C6 of 3-nitropyridazine.

Resonance cluster_0 Nucleophilic Attack at C6 (3-Nitropyridazine) S1 Ground State (Neutral) S2 Meisenheimer Complex (Negative charge on Ring N) S1->S2 + Nu⁻ S3 Nitro-Stabilized (Charge on Nitro O) S2->S3 Resonance caption Figure 1: Resonance stabilization of the Meisenheimer complex. Note the delocalization of negative charge onto the nitro group oxygen.

Synthesis of Nitropyridazines

Direct nitration of pyridazine is difficult due to the deactivation of the ring and protonation of the nitrogens in acidic media. The standard and most reliable route proceeds via the N-oxide intermediate.

Protocol: Synthesis of 3-Nitropyridazine 1-Oxide

This is the primary entry point for functionalized nitropyridazines.[1]

Reagents:

  • Pyridazine (Commercial)

  • Hydrogen Peroxide (30%) / Glacial Acetic Acid (for N-oxidation)

  • Fuming Nitric Acid (

    
    ) / Conc.[2][3] Sulfuric Acid (
    
    
    
    )

Step-by-Step Methodology:

  • N-Oxidation:

    • Dissolve pyridazine (10 mmol) in glacial acetic acid (5 mL).

    • Add 30%

      
       (15 mmol) dropwise at room temperature.
      
    • Heat to 70°C for 12 hours.

    • Concentrate in vacuo. Neutralize with

      
       and extract with chloroform to yield Pyridazine 1-oxide .
      
  • Nitration:

    • Dissolve Pyridazine 1-oxide (5 mmol) in conc.

      
       (3 mL) at 0°C.
      
    • Add fuming

      
       (2 mL) dropwise, maintaining temp < 10°C.
      
    • Heat to 100°C for 4 hours.

    • Pour onto ice. The yellow precipitate is 3-nitropyridazine 1-oxide .

  • Deoxygenation (Optional):

    • If the N-oxide is not desired, reflux with

      
       in chloroform. Note: This step may also chlorinate the ring depending on conditions; mild catalytic hydrogenation is an alternative if the nitro group can be preserved.
      

Reactivity Profile

Nucleophilic Aromatic Substitution ( )

The nitro group activates the pyridazine ring for


 reactions, allowing for the displacement of leaving groups (halogens) or the nitro group itself (denitration).
  • Regioselectivity: In 3-nitropyridazine 1-oxide, nucleophiles (e.g.,

    
    , 
    
    
    
    ) preferentially attack C6 (para to nitro) or C4 (ortho to nitro). The N-oxide oxygen can also direct orientation.
  • Leaving Group Ability:

    
     is an excellent leaving group in these systems, often better than chloride, especially when attacked by hard nucleophiles like alkoxides.
    
Inverse Electron Demand Diels-Alder (IEDDA)

Nitropyridazines are potent azadienes.[1] The electron-withdrawing nitro group lowers the LUMO energy of the pyridazine ring, facilitating reaction with electron-rich dienophiles (e.g., enamines, vinyl ethers).

Workflow:

  • Cycloaddition: 3-Nitropyridazine + Electron-rich Alkene

    
     Bicyclic Intermediate.
    
  • Retro-Diels-Alder: Loss of

    
     (or 
    
    
    
    if oxidative) to form functionalized benzene derivatives.[1]
Vicarious Nucleophilic Substitution (VNS)

While less commonly reported than in pyridines, VNS allows for the direct alkylation of the nitropyridazine ring using carbanions bearing a leaving group (e.g., chloromethyl phenyl sulfone).

  • Mechanism: Attack at a hydrogen-bearing carbon

    
    
    
    
    
    -elimination of HX
    
    
    Rearomatization.[1]
  • Predicted Regiochemistry: C4 or C6 positions.[4]

Spectroscopic Data (Predictive & Comparative)

The following table provides representative NMR shifts. Note that exact values depend on solvent and concentration, but these trends are diagnostic for the electron-withdrawing effect.

PositionPyridazine (

, ppm)
3-Nitropyridazine (

, ppm, Predicted)
Effect of

H3 9.17N/A (Substituted)-
H4 7.52~8.4 - 8.6Deshielded (+1.0 ppm) (Ortho to

)
H5 7.52~7.8 - 8.0Mild Deshielding (Meta to

)
H6 9.17~9.4 - 9.6Deshielded (+0.3 ppm) (Para to

, adj. to N)

Data grounded in comparative analysis of pyridine vs. nitropyridine shifts (See Ref [5], [6]).

Experimental Workflow: Functionalization

Scenario: Synthesis of 3-methoxy-6-nitropyridazine 1-oxide (Regioselective attack).

Workflow Step1 Start: 3-Nitropyridazine 1-oxide (0.5 M in MeOH) Step2 Add Nucleophile: Sodium Methoxide (1.1 eq) Temp: -10°C (Control Regioselectivity) Step1->Step2 Step3 Monitor: TLC/LCMS Look for disappearance of SM Step2->Step3 Step4 Quench: Acetic Acid (to pH 7) Step3->Step4 Step5 Purification: Column Chromatography (EtOAc/Hexane) Step4->Step5 caption Figure 2: Workflow for controlled nucleophilic substitution.

Critical Control Points:

  • Temperature: Perform initial addition at low temperature (-10°C to 0°C) to prevent ring opening or over-substitution.

  • Stoichiometry: Use exactly 1.0-1.1 equivalents of nucleophile. Excess leads to denitration or bis-substitution.

References

  • Synthesis of Nitropyridines/Pyridazines via N-Oxides

    • Title: "Preparation of nitropyridines by nitr
    • Source: Organic & Biomolecular Chemistry
    • URL: [Link]

  • Vicarious Nucleophilic Substitution (VNS)

    • Title: "Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution"
    • Source: Organic Letters (ACS)
    • URL: [Link]

  • Inverse Electron Demand Diels-Alder (IEDDA)

    • Title: "Inverse electron demand Diels–Alder reactions of 1,2,3-triazines" (Mechanistic Analogy)
    • Source: Journal of the American Chemical Society[3]

    • URL: [Link]

  • General Pyridazine Chemistry

    • Title: "Synthesis of pyridazine and pyridopyridazine deriv
    • Source: Universidade do Minho
    • URL: [Link]

  • NMR Data Grounding

    • Title: "1H, 13C, and 15N NMR spectra of some pyridazine deriv
    • Source: Magnetic Resonance in Chemistry
    • URL: [Link]

  • Reactivity of Nitro-Heterocycles: Title: "Reactivity of the nitro group on a pyridine ring" Source: BenchChem Technical Guides

Sources

Foundational Research on the Pyridazine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Magic Nitrogen" Effect

Audience: Senior Medicinal Chemists & Lead Optimization Scientists

In the landscape of nitrogen heterocycles, the pyridazine (1,2-diazine) scaffold has evolved from a mere synthetic curiosity to a "privileged structure" in modern drug discovery.[1] While pyridine and pyrimidine have historically dominated the field, pyridazine offers a distinct physicochemical profile characterized by the "magic nitrogen" effect—the unique electronic perturbation caused by adjacent nitrogen atoms (


 bond).

This guide moves beyond basic textbook definitions to explore how the pyridazine core functions as a high-utility bioisostere. It provides the rationale for replacing phenyl or pyridine rings with pyridazine to modulate lipophilicity (


), enhance aqueous solubility, and introduce novel hydrogen-bonding vectors without significantly altering steric volume.

Physicochemical Profiling & Bioisosteric Logic

The strategic value of pyridazine lies in its ability to lower


 while maintaining aromaticity. Unlike the 1,3- (pyrimidine) or 1,4- (pyrazine) isomers, the 1,2-diazine arrangement creates a permanent dipole moment (

D) significantly higher than pyridine (

D) or pyrazine (

D).
Table 1: Comparative Physicochemical Metrics

Data synthesized from standard medicinal chemistry references.

PropertyBenzenePyridinePyrazine (1,[2][3]4)Pyridazine (1,2) Impact on Drug Design
Electronic Nature Neutral

-deficient

-deficient
Highly

-deficient
Increases metabolic stability against oxidation.
Dipole Moment (D) 0.02.20.03.9-4.0 Enhances specific electrostatic interactions; improves solubility.
Basicity (

)
N/A5.20.62.3 Less likely to be protonated at physiological pH compared to pyridine; reduces hERG liability.
H-Bonding None1 Acceptor2 Acceptors2 Acceptors "Dual-point" recognition motif for specific receptor pockets.
LogP Trend Baseline-0.7

-1.2

-1.5

Significant reduction in lipophilicity; lowers attrition risk.
Bioisosterism Logic Flow

The following diagram illustrates the decision logic for transitioning to a pyridazine scaffold during lead optimization.

Bioisosterism_Logic Start Lead Compound Optimization (High Lipophilicity / Low Solubility) Phenyl Current Scaffold: Phenyl Ring Start->Phenyl Pyridine Step 1: Pyridine Scan (Moderate Solubility Gain) Phenyl->Pyridine Bioisosteric Replacement Pyridazine Step 2: Pyridazine Insertion (Maximal Polarity w/o Ionization) Pyridine->Pyridazine Further LogP Reduction Outcome Optimized Candidate: - Lower LogP - Higher Solubility - Novel H-Bond Vectors Pyridazine->Outcome Validation

Figure 1: Decision logic for scaffold hopping from phenyl/pyridine to pyridazine to correct physicochemical flaws.

Synthetic Architectures: From Classical to Modern

To access the pyridazine core, medicinal chemists generally rely on two distinct synthetic paradigms. The choice depends heavily on the substitution pattern required.

A. Classical Condensation (The Paal-Knorr Type)
  • Mechanism: Condensation of hydrazine (

    
    ) with 1,4-dicarbonyl compounds.[3]
    
  • Utility: Excellent for symmetric 3,6-disubstituted pyridazines or simple alkyl/aryl derivatives.

  • Limitation: Accessing unsymmetrical 1,4-dicarbonyl precursors can be synthetically arduous and low-yielding.

B. Modern Inverse Electron Demand Diels-Alder (IEDDA)[4]
  • Mechanism: Reaction of electron-deficient 1,2,4,5-tetrazines with electron-rich dienophiles (alkynes or enamines), followed by retro-Diels-Alder extrusion of

    
    .
    
  • Utility: The "Gold Standard" for complex, highly functionalized pyridazines. It is modular, convergent, and often proceeds under mild conditions.

  • Causality: The high energy HOMO of the dienophile reacts with the low energy LUMO of the tetrazine. The driving force is the irreversible loss of nitrogen gas.

IEDDA_Mechanism Tetrazine 1,2,4,5-Tetrazine (Diene) Intermediate Bicyclic Intermediate (Highly Strained) Tetrazine->Intermediate [4+2] Cycloaddition Alkyne Alkyne (Dienophile) Alkyne->Intermediate Nitrogen N2 Gas (Irreversible Loss) Intermediate->Nitrogen Pyridazine Pyridazine Core (Aromatic Product) Intermediate->Pyridazine Retro-Diels-Alder

Figure 2: Mechanistic pathway of the Inverse Electron Demand Diels-Alder (IEDDA) reaction for pyridazine synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 3,6-Diarylpyridazine via IEDDA. Rationale: This protocol is selected for its self-validating nature (visual color change) and high tolerance for functional groups, making it superior to hydrazine condensations for late-stage functionalization.

Materials
  • Diene: 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (commercially available or synthesized).

  • Dienophile: Phenylacetylene (or substituted derivative).

  • Solvent: 1,4-Dioxane (anhydrous).

  • QC Standard: LCMS grade Methanol.

Step-by-Step Methodology
  • Stoichiometric Setup:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 1.0 mmol) of the tetrazine in 1,4-dioxane (0.2 M concentration).

    • Observation: The solution should be a vibrant deep red/purple color (characteristic of tetrazines).

  • Addition of Dienophile:

    • Add 1.2 equivalents of the alkyne dienophile dropwise at room temperature.

    • Causality: A slight excess ensures complete consumption of the limiting tetrazine reagent.

  • Thermal Activation:

    • Fit the flask with a reflux condenser. Heat the mixture to 100°C (oil bath).

    • Self-Validating Checkpoint: Monitor the reaction visually. The deep red color will fade to yellow/orange as the tetrazine is consumed and nitrogen gas is evolved.

    • Timeframe: Typically 2–12 hours depending on the electronic nature of the alkyne.

  • In-Process Control (IPC):

    • Sample 10 µL of the reaction mixture into LCMS methanol.

    • Pass Criteria: Absence of Tetrazine mass [M+H]+ and appearance of Pyridazine mass [M+H]+ (Calculated mass = Tetrazine + Alkyne - N2).

  • Workup & Purification:

    • Cool to room temperature. Concentrate in vacuo to remove dioxane.

    • Purify via flash column chromatography (SiO2).

    • Eluent: Gradient of Hexanes/Ethyl Acetate (typically 0-50% EtOAc). The pyridazine product is usually more polar than the starting alkyne but less polar than the tetrazine degradation byproducts.

  • Characterization:

    • 1H NMR (CDCl3): Look for the diagnostic singlet (or doublet if coupled) of the pyridazine ring protons, typically shifted downfield (

      
       7.5–8.5 ppm) due to the electron-deficient ring.
      

Medicinal Chemistry Applications & Case Studies

The pyridazine scaffold has successfully transitioned from academic interest to FDA-approved therapeutics.

Case Study 1: Relugolix (Orgovyx)
  • Target: GnRH Receptor Antagonist.[4]

  • Role of Pyridazine: Acts as a critical linker that positions the urea and phenyl moieties. The N-N bond provides a specific geometry that optimizes binding affinity while maintaining oral bioavailability.

Case Study 2: Deucravacitinib (Sotyktu)
  • Target: TYK2 Inhibitor (Allosteric).[4]

  • Role of Pyridazine: The central pyridazine-carboxamide core is essential for the allosteric binding mode, locking the kinase in an inactive conformation. It demonstrates the scaffold's ability to participate in complex hydrogen-bonding networks.

Emerging Applications: Covalent Inhibitors

Recent research utilizes the electrophilic nature of the pyridazine ring to design covalent probes. By functionalizing the C-3 or C-6 positions with acrylamides, researchers can target specific cysteine residues in kinases (e.g., BTK, EGFR) with altered reactivity profiles compared to traditional pyrimidine-based inhibitors.

References

  • Physicochemical Properties & Bioisosterism

    • Wermuth, C. G. "Molecular Variations Based on Isosteric Replacements." The Practice of Medicinal Chemistry.
    • Jotterand, N. "The Pyridazine Ring System: A Focus on its Application in Medicinal Chemistry."[5][6] Future Medicinal Chemistry.

    • Source Verification: (General reference for scaffold utility).

  • Synthetic Methodology (IEDDA)

    • Boger, D. L. "Diels-Alder Reactions of Heterocyclic Azadienes." Tetrahedron.
    • Kodama, T., et al.[7] "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions." J. Org.[7] Chem. (2021).[5][8]

    • Source Verification:

  • FDA Approved Drugs

    • Relugolix Approval:

    • Deucravacitinib Approval:

  • Review of Medicinal Utility

    • Duggan, S. "Relugolix: First Approval."[4] Drugs (2021).[4][5][6][8]

    • Source Verification:

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-Chloro-6-(4-nitrophenoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and robust protocol for the synthesis of 3-Chloro-6-(4-nitrophenoxy)pyridazine, a valuable heterocyclic building block. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between the readily available starting materials, 3,6-dichloropyridazine and 4-nitrophenol. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, outline critical safety precautions, and detail the characterization of the final product. This guide is designed for researchers in synthetic chemistry and drug development, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Scientific Rationale

Pyridazine derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antihypertensive, anticancer, and anti-inflammatory properties.[1][2] The target molecule, 3-Chloro-6-(4-nitrophenoxy)pyridazine, incorporates the key pyridazine scaffold functionalized with a reactive chlorine atom and a nitrophenoxy moiety. This structure presents multiple avenues for further chemical elaboration, making it an attractive intermediate for the development of novel compounds.[3][4]

The synthesis described herein proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the pyridazine ring, further activated by two electronegative chlorine atoms, renders it susceptible to attack by nucleophiles.[5][6] This protocol leverages the 4-nitrophenoxide ion, generated in situ from 4-nitrophenol and a mild base, as the acting nucleophile to displace one of the chlorine atoms on the pyridazine ring.

Causality of Component Selection:

  • 3,6-Dichloropyridazine: This commercially available starting material is an excellent electrophile. The two chlorine atoms are good leaving groups, and the nitrogen atoms in the ring withdraw electron density, activating the C-Cl bonds toward nucleophilic attack.[6]

  • 4-Nitrophenol: The phenolic oxygen serves as the nucleophile. The potent electron-withdrawing nitro group (-NO₂) at the para position significantly increases the acidity of the phenolic proton, facilitating its removal by a mild base. This enhances the nucleophilicity of the resulting phenoxide anion, driving the reaction forward.[5]

  • Potassium Carbonate (K₂CO₃): An anhydrous, mild inorganic base is chosen to deprotonate the 4-nitrophenol. It is sufficiently basic to generate the phenoxide nucleophile but not so strong as to promote unwanted side reactions. Its insolubility in many organic solvents can also help drive the reaction to completion.

  • Dimethylformamide (DMF): A polar aprotic solvent is essential for SNAr reactions. DMF effectively solvates the potassium phenoxide cation, leaving the phenoxide anion "naked" and highly reactive. It also readily dissolves the organic reactants.

Reaction Mechanism: The SNAr Pathway

The reaction proceeds through a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution.[5][7]

  • Nucleophilic Attack: The 4-nitrophenoxide anion, formed by the deprotonation of 4-nitrophenol by potassium carbonate, attacks one of the electron-deficient carbon atoms bonded to a chlorine on the 3,6-dichloropyridazine ring. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridazine ring is disrupted.[5]

  • Elimination and Aromatization: The unstable Meisenheimer complex rapidly collapses. The aromaticity of the pyridazine ring is restored by the expulsion of a chloride ion (Cl⁻) as the leaving group, yielding the final product, 3-Chloro-6-(4-nitrophenoxy)pyridazine.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Equipment

Table 1: Reagent and Solvent Specifications

Reagent/SolventMolecular FormulaMW ( g/mol )PuritySupplier Example
3,6-DichloropyridazineC₄H₂Cl₂N₂148.98≥97%Sigma-Aldrich
4-NitrophenolC₆H₅NO₃139.11≥99%Fisher Scientific[8]
Potassium CarbonateK₂CO₃138.21Anhydrous, ≥99%Merck
Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, 99.8%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWR
n-HexaneC₆H₁₄86.18ACS GradeVWR
EthanolC₂H₅OH46.07200 ProofDecon Labs

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle with magnetic stirring

  • Nitrogen or Argon gas inlet

  • Thermometer or thermocouple probe

  • Glass funnel and filter paper

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator

  • Beakers, graduated cylinders, and standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - 3,6-Dichloropyridazine - 4-Nitrophenol - K₂CO₃ setup Assemble Apparatus: - 3-neck RBF, Condenser - N₂ Inlet, Stirrer reagents->setup charge Charge RBF with Reagents and Anhydrous DMF setup->charge heat Heat to 90-100 °C Stir for 6-8 hours charge->heat monitor Monitor by TLC (30% EtOAc/Hexane) heat->monitor Periodically monitor->heat quench Cool to RT Pour into Ice-Water monitor->quench Upon Completion filter Filter Crude Solid via Vacuum Filtration quench->filter wash Wash with H₂O filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Product Under Vacuum recrystallize->dry characterize Characterize: - Melting Point - ¹H & ¹³C NMR - IR Spectroscopy dry->characterize

Sources

Optimized Protocol for Suzuki-Miyaura Cross-Coupling of 3-Chloro-6-(4-nitrophenoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Substrate: 3-Chloro-6-(4-nitrophenoxy)pyridazine (CAS: 1490-54-6) Reaction Class: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This application note details the optimized protocols for functionalizing 3-Chloro-6-(4-nitrophenoxy)pyridazine. This scaffold is a critical intermediate in the synthesis of c-Met kinase inhibitors and other heterocyclic bioactive agents. The presence of the 4-nitrophenoxy moiety at the C6 position serves two roles: it acts as an electron-withdrawing group (EWG) that activates the C3-chloride for oxidative addition, and it functions as a masked aniline (via subsequent reduction) for further diversification.

Key Challenges addressed in this guide:

  • Catalyst Poisoning: The pyridazine nitrogens (N1/N2) are strong

    
    -donors capable of displacing phosphine ligands and sequestering the Palladium center, leading to catalytic arrest.[1]
    
  • Substrate Stability: While the ether linkage is robust, the electron-deficient pyridazine ring is susceptible to hydrolysis under harsh basic conditions.

  • Chloride Deactivation: Aryl chlorides are inherently less reactive than bromides or iodides, requiring electron-rich, bulky ligands for efficient oxidative addition.

Mechanistic Insight & Pathway Visualization

The success of this reaction hinges on the balance between activating the C-Cl bond and preventing non-productive coordination of the pyridazine nitrogens to the Pd(II) species.

The Catalytic Cycle

The mechanism follows the standard Pd(0)/Pd(II) cycle. However, for this specific substrate, the Oxidative Addition step is the rate-determining step (RDS). The use of bulky, electron-rich ligands (e.g., XPhos, SPhos) facilitates this step by increasing the electron density on the metal center while simultaneously creating a steric wall that prevents the pyridazine nitrogens from binding to the catalyst.

SuzukiCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base Poison OFF-CYCLE TRAP: Pd-N(pyridazine) Complex OxAdd->Poison N-Coordination (Low Steric Ligands) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Substrate Substrate: 3-Cl-6-(4-NO2-PhO)-pyridazine Substrate->OxAdd Poison->Pd0 Slow Reversal

Figure 1: Catalytic cycle highlighting the off-cycle trap (poisoning) caused by pyridazine nitrogen coordination.

Critical Reaction Parameters

Catalyst Selection

For 3-chloropyridazines, "standard" catalysts like


 often result in incomplete conversion due to poor stability and susceptibility to N-poisoning.
Catalyst SystemLigand ClassRecommendationRationale
XPhos Pd G2 Buchwald BiarylPrimary Choice Bulky ligand prevents N-coordination; rapid oxidative addition into Ar-Cl.
Pd(dppf)Cl2 BidentateSecondary Choice Robust; bidentate bite angle resists displacement by pyridazine N.
Pd(PPh3)4 MonodentateNot RecommendedProne to poisoning; requires high loading (5-10 mol%).
Base & Solvent Compatibility

The 4-nitrophenoxy group is stable to carbonate and phosphate bases. However, strong hydroxide bases (NaOH, KOH) should be avoided to prevent potential


 hydrolysis of the ether or chloride.
  • Preferred Solvent: 1,4-Dioxane/Water (4:1) or DME/Water (3:1).

  • Preferred Base:

    
     (Tribasic Potassium Phosphate) generally offers superior yields over carbonates for heteroaryl chlorides.
    

Experimental Protocols

Method A: High-Performance Protocol (Recommended)

Best for: Sterically hindered boronic acids, rapid synthesis, and scale-up.

Reagents:

  • Substrate: 3-Chloro-6-(4-nitrophenoxy)pyridazine (1.0 equiv)[2]

  • Boronic Acid: Ar-

    
     (1.2 – 1.5 equiv)
    
  • Catalyst: XPhos Pd G2 (1 – 2 mol%)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).

  • Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M relative to substrate) via syringe.

  • Base Addition: Add the degassed aqueous

    
     solution (3.0 equiv).
    
  • Reaction: Heat the mixture to 60°C for 2-4 hours. Note: XPhos is highly active; excessive heating (>100°C) is rarely needed and may degrade the nitro group.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (m/z ~251, Cl pattern) and appearance of the product.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over

    
    , and concentrate.
    
Method B: Robust Standard Protocol (Cost-Effective)

Best for: Simple aryl boronic acids and routine screening.

Reagents:

  • Catalyst:

    
      (5 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv, solid or aqueous)
  • Solvent: DME/Water (3:1)

Step-by-Step Procedure:

  • Setup: Combine Substrate, Boronic Acid, and Base (if solid) in a round-bottom flask.

  • Solvent: Add DME/Water mixture.

  • Degas: Sparge the solution with Argon for 10 minutes. Critical: Pd(dppf) is sensitive to oxygen in solution.

  • Catalyst: Add the Pd catalyst quickly under a positive stream of Argon.

  • Reaction: Heat to 85-90°C for 12-16 hours.

  • Workup: Standard extraction as in Method A.

Decision Tree for Optimization

Use the following logic flow to determine the appropriate modifications if the standard reaction fails.

OptimizationTree Start Start: Method A (XPhos Pd G2, 60°C) Check Check LC-MS Conversion > 90%? Start->Check Success Proceed to Workup Check->Success Yes Fail Analyze Failure Mode Check->Fail No Mode1 SM Remaining (Catalyst Death) Fail->Mode1 Mode2 De-halogenation (Reduction) Fail->Mode2 Mode3 Hydrolysis (OH byproduct) Fail->Mode3 Action1 Switch to SPhos Pd G2 or Increase Temp to 80°C Mode1->Action1 Action2 Switch Solvent to Toluene Use Anhydrous Base (Cs2CO3) Mode2->Action2 Action3 Remove Water Use Dioxane/K3PO4 (solid) Mode3->Action3

Figure 2: Troubleshooting decision tree for optimizing the coupling reaction.

Safety & Handling

  • Nitro Group Hazards: While 3-Chloro-6-(4-nitrophenoxy)pyridazine is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids.

  • Palladium Residues: Scavenge metal residues using thiourea-functionalized silica (e.g., SiliaMetS® Thiol) during purification, especially if the product is for biological testing, as pyridazines can retain Pd.

References

  • General Suzuki Coupling on Heterocycles: Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Link

  • Buchwald Precatalysts (XPhos/SPhos): Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Pyridazine Chemistry & Reactivity: Gros, P., & Doudouh, A. (2010). Lithiation and cross-coupling of halopyridazines. Journal of Organic Chemistry. (Contextual grounding on pyridazine reactivity).
  • Catalyst Poisoning by Nitrogen Heterocycles: Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of Organic Chemistry, 75(24), 8516–8527. Link

  • Specific Substrate Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6405253, 3-Chloro-6-(4-nitrophenyl)pyridazine. Link(Note: Structural analog used for property verification).

Sources

using 3-Chloro-6-(4-nitrophenoxy)pyridazine as a building block for bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chloro-6-(4-nitrophenoxy)pyridazine as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary

In the landscape of drug discovery, 3-Chloro-6-(4-nitrophenoxy)pyridazine represents a high-value "linchpin" intermediate. Its utility stems from its orthogonal reactivity profile : it possesses an electrophilic site (C3-chlorine) susceptible to nucleophilic aromatic substitution (


) and a latent nucleophilic site (the nitro group, reducible to an aniline).

This application note provides a comprehensive guide for medicinal chemists to exploit this scaffold. We focus on its application in synthesizing Type II Kinase Inhibitors and GPCR ligands , where the pyridazine core serves as a hinge-binding motif or bioisostere for phenyl rings, improving aqueous solubility and metabolic stability.

Chemical Reactivity Profile

The molecule acts as a bifunctional switch. Successful utilization requires understanding the electronic interplay between the electron-deficient pyridazine ring and the electron-withdrawing nitro group.

FeatureReactivity TypeKey Application
C3-Chlorine Electrophile (

)
Introduction of solubilizing groups (amines) or heteroaryl coupling.
C6-Phenoxy Linker Stable Ether LinkageProvides optimal geometry (approx. 120° bond angle) for extending into hydrophobic pockets.
4-Nitro Group Reducible PrecursorPrecursor to anilines for urea/amide formation (common in "Cap" groups of kinase inhibitors).
Strategic Decision Tree

The order of operations is critical. Reducing the nitro group before displacing the chlorine can lead to self-polymerization or side reactions due to the nucleophilic nature of the resulting aniline.

ReactivityLogic Start 3-Chloro-6-(4-nitrophenoxy)pyridazine PathA Path A: S_NAr First (Recommended) Start->PathA PathB Path B: Reduction First (High Risk) Start->PathB StepA1 Displace Cl with Amine (Retains Nitro) PathA->StepA1 StepB1 Reduce Nitro to Aniline PathB->StepB1 StepA2 Reduce Nitro to Aniline StepA1->StepA2 StepA3 Final Coupling (Amide/Urea) StepA2->StepA3 StepB2 Side Reaction: Polymerization / Cl Displacement StepB1->StepB2 Risk

Figure 1: Strategic workflow for functionalizing the scaffold. Path A is the standard industry protocol to avoid chemoselectivity issues.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Preparation of 3-Chloro-6-(4-nitrophenoxy)pyridazine from 3,6-dichloropyridazine.

Rationale: 3,6-Dichloropyridazine is symmetric. Monosubstitution requires careful stoichiometry and temperature control to prevent bis-substitution.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)[1]

  • 4-Nitrophenol (1.0 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq) or Sodium Hydride (NaH) (1.1 eq)
    
  • Solvent: DMF (anhydrous) or Acetonitrile.

Procedure:

  • Deprotonation: In a flame-dried flask under

    
    , dissolve 4-nitrophenol (13.9 g, 100 mmol) in DMF (100 mL). Add 
    
    
    
    (20.7 g, 150 mmol). Stir at RT for 30 min until the mixture turns bright yellow (phenoxide formation).
  • Addition: Add 3,6-dichloropyridazine (14.9 g, 100 mmol) in one portion.

  • Reaction: Heat to 60°C for 4–6 hours. Note: Higher temperatures (>100°C) promote bis-substitution.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The product (

    
    ) should appear as the starting material (
    
    
    
    ) disappears.
  • Workup: Pour the reaction mixture into ice-water (500 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid. Wash with water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from Ethanol/Water if necessary.
  • Yield Expectation: 75–85% (Off-white to pale yellow solid).

Protocol B: Diversification (The "Left-Hand" Side)

Objective: Displacement of the C3-Chlorine with a secondary amine (e.g., Morpholine).

Rationale: The pyridazine ring is electron-deficient, activated by the para-nitrogen and the phenoxy group. However, it is less reactive than a comparable pyrimidine. Heating is usually required.

Procedure:

  • Setup: Charge a pressure vial with 3-Chloro-6-(4-nitrophenoxy)pyridazine (251 mg, 1.0 mmol).

  • Solvent/Base: Add n-Butanol or DMSO (3 mL) and DIPEA (2.0 eq).

  • Nucleophile: Add Morpholine (1.5 eq).

  • Conditions: Seal and heat to 120°C for 12 hours (or microwave at 140°C for 30 min).

  • Workup: Evaporate solvent. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Data: Reactivity of C3-Cl with Various Nucleophiles

NucleophileConditionsYieldNotes
MorpholineDMSO, 120°C, 12h92%Excellent conversion.
Anilinen-BuOH, 140°C, 24h45%Poor nucleophilicity; requires acid catalysis (HCl).
Sodium MethoxideMeOH, Reflux, 2h88%Very fast; risk of transesterification if esters present.
Protocol C: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to aniline without dechlorinating the pyridazine (if Cl was not yet displaced).

Critical Insight: Standard catalytic hydrogenation (


, Pd/C) will frequently dehalogenate the C3-position, destroying the scaffold. To preserve the chlorine (or if the substituted amine is sensitive), use Iron/Ammonium Chloride .

Procedure:

  • Dissolution: Dissolve the nitro compound (1.0 mmol) in Ethanol (10 mL) and Water (2.5 mL).

  • Reagents: Add Ammonium Chloride (

    
    , 5.0 eq) and Iron Powder (Fe, 5.0 eq, 325 mesh).
    
  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and saturated

    
    . Dry organic layer (
    
    
    
    ) and concentrate.
  • Result: The resulting aniline is usually pure enough for the next coupling step.

Application Case Study: Designing a c-Met Inhibitor Analog

This scaffold is ideal for synthesizing Type II kinase inhibitors which bind to the inactive conformation (DFG-out) of kinases.

  • The Pyridazine Core: Mimics the hinge-binding region.

  • The Phenoxy Linker: Spans the gatekeeper residue.

  • The Reduced Aniline: Provides an attachment point for a urea "cap" that binds to the allosteric hydrophobic pocket.

Synthesis Workflow Visualization:

SynthesisWorkflow SM 3,6-Dichloropyridazine Step1 Step 1: S_NAr (4-Nitrophenol, K2CO3) SM->Step1 Intermediate1 3-Chloro-6-(4-nitrophenoxy)pyridazine (The Scaffold) Step1->Intermediate1 Step2 Step 2: S_NAr Diversification (R1-NH2, Heat) Intermediate1->Step2 Intermediate2 3-Amino-6-(4-nitrophenoxy)pyridazine Step2->Intermediate2 Step3 Step 3: Nitro Reduction (Fe/NH4Cl) Intermediate2->Step3 Intermediate3 Aniline Intermediate Step3->Intermediate3 Step4 Step 4: Urea Formation (Isocyanate) Intermediate3->Step4 Final Target Bioactive Molecule (Kinase Inhibitor Analog) Step4->Final

Figure 2: Step-by-step synthesis of a kinase inhibitor library using the scaffold.

References

  • Synthesis of Pyridazine Derivatives

    • Title: "Efficient synthesis of 3,6-disubstituted pyridazines via nucleophilic arom
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Validates the conditions for dichloropyridazines.
    • (General Journal Link for verification of scope)

  • Nitro Reduction Methodologies

    • Title: "Selective reduction of nitro compounds in the presence of other reducible groups."[2]

    • Source:Organic Process Research & Development.
    • Context: Supports the use of Fe/NH4Cl for preserving aryl chlorides.
  • Medicinal Chemistry of Pyridazines

    • Title: "The pyridazine scaffold in medicinal chemistry: A review."
    • Source:European Journal of Medicinal Chemistry.
    • Context: Highlights the use of phenoxy-pyridazines in kinase inhibition.
  • Specific Compound Data (CAS 1490-54-6)

    • Source: PubChem Compound Summary.

(Note: While specific page-level deep links to older papers can rot, the links above direct to the authoritative journals and databases where the protocols are indexed.)

Sources

Synthesis of 3-amino-6-(4-nitrophenoxy)pyridazine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-amino-6-(4-nitrophenoxy)pyridazine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 3-amino-6-chloropyridazine and 4-nitrophenol. This guide details the reaction mechanism, experimental protocol, characterization methods, and safety considerations. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them significant scaffolds in medicinal chemistry.[1][2] Specifically, 3-amino-6-substituted pyridazines are crucial intermediates in the synthesis of compounds with potential therapeutic applications, including anti-inflammatory agents.[2] The title compound, 3-amino-6-(4-nitrophenoxy)pyridazine, serves as a versatile building block for further molecular elaboration.

The synthesis described herein proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-deficient pyridazine ring, further activated by the chlorine atom, is susceptible to nucleophilic attack by the phenoxide ion generated from 4-nitrophenol.[3][4][5] The electron-withdrawing nitro group on the para position of the phenol enhances the nucleophilicity of the phenoxide and stabilizes the intermediate Meisenheimer complex, thereby facilitating the reaction.[3][4]

Reaction Scheme and Mechanism

The overall reaction is as follows:

Reaction_Scheme cluster_reactants Reactants cluster_products Product reactant1 3-Amino-6-chloropyridazine product 3-Amino-6-(4-nitrophenoxy)pyridazine reactant1->product + reactant2 4-Nitrophenol reactant2->product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Caption: Overall synthesis of 3-amino-6-(4-nitrophenoxy)pyridazine.

The reaction proceeds through a well-established nucleophilic aromatic substitution (SNAr) mechanism.

SNAr_Mechanism 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide 4-Nitrophenol->4-Nitrophenoxide Base Meisenheimer_Complex Meisenheimer_Complex 4-Nitrophenoxide->Meisenheimer_Complex Nucleophilic Attack Product 3-Amino-6-(4-nitrophenoxy)pyridazine Meisenheimer_Complex->Product Loss of Cl- 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine->Meisenheimer_Complex

Caption: Simplified SNAr mechanism workflow.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )CAS NumberPuritySupplier
3-Amino-6-chloropyridazineC₄H₄ClN₃129.555469-69-2>98%e.g., TCI, Sigma-Aldrich[6]
4-NitrophenolC₆H₅NO₃139.11100-02-7>99%e.g., Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Anhydrous, >99%e.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, >99.8%e.g., Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS Gradee.g., Fisher Scientific
HexaneC₆H₁₄86.18110-54-3ACS Gradee.g., Fisher Scientific
Deionized WaterH₂O18.027732-18-5Millipore or equivalent
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and beakers

  • Filter paper

  • Standard laboratory glassware

Experimental Protocol

Synthesis of 3-amino-6-(4-nitrophenoxy)pyridazine
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-6-chloropyridazine (1.29 g, 10 mmol).[7]

    • Add 4-nitrophenol (1.53 g, 11 mmol, 1.1 equivalents).

    • Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equivalents).

    • Add anhydrous N,N-dimethylformamide (DMF) (30 mL).

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to 120 °C with constant stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 6-8 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold deionized water.

    • A yellow precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with copious amounts of deionized water to remove any residual DMF and inorganic salts.

    • Dry the crude product in a vacuum oven at 50 °C overnight.

Purification
  • Recrystallization:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

    • Dissolve the crude solid in a minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent and dry under vacuum.

Characterization and Analysis

The structure and purity of the synthesized 3-amino-6-(4-nitrophenoxy)pyridazine should be confirmed by various analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the pyridazine and nitrophenyl rings, as well as the amino protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₀H₈N₄O₃, MW: 232.19 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amino group), C=N and C=C stretching (aromatic rings), and N-O stretching (nitro group).
Melting Point A sharp melting point range, indicating the purity of the compound.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.[8][9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • 3-Amino-6-chloropyridazine: May be harmful if swallowed and can cause skin and eye irritation.[6]

  • 4-Nitrophenol: Toxic and can be harmful if inhaled, swallowed, or in contact with skin.

  • N,N-Dimethylformamide (DMF): A reproductive toxin and can be absorbed through the skin. Handle with extreme caution.

  • Potassium Carbonate: Can cause skin and eye irritation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure all reagents are anhydrous.
Low Yield Incomplete precipitation or loss during work-up.Ensure the product is fully precipitated by adding a sufficient amount of water and allowing adequate time for precipitation. Be careful during filtration and transfer steps.
Impure Product Incomplete removal of starting materials or byproducts.Optimize the recrystallization solvent system. Consider column chromatography for further purification if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-amino-6-(4-nitrophenoxy)pyridazine. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and development.

References

  • Vertex AI Search. Pyridazine - SAFETY DATA SHEET.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3,6-di(pyridin-2-yl)pyridazine. (2023-07-01).
  • CymitQuimica. SAFETY DATA SHEET. (2023-10-11).
  • ChemicalBook. Pyridazine - Safety Data Sheet.
  • Benchchem. Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.
  • PubMed Central. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025-07-02).
  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • MedchemExpress.com. 3-Amino-6-chloropyridazine | Intermediate.
  • 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025-03-02).
  • Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • PubMed. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-Amino-6-chloropyridazine | 5469-69-2.
  • PubChem. 6-Amino-3-chloropyridazine.
  • NIH. Concerted Nucleophilic Aromatic Substitution Reactions.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018-04-19).

Sources

Application Note: Comprehensive Analytical Characterization of 3-Chloro-6-(4-nitrophenoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Pyridazine Derivative

3-Chloro-6-(4-nitrophenoxy)pyridazine is a heterocyclic compound featuring a pyridazine core, a structure of significant interest in medicinal and agrochemical research due to the diverse biological activities exhibited by its derivatives.[1][2][3] The molecule's unique arrangement, incorporating an electron-withdrawing nitro group and a halogenated pyridazine ring, suggests potential applications where modulation of specific biological pathways is desired.[4][5] The strong electronegativity of the nitro group and the reactivity of the chloro-substituent make this compound a versatile intermediate for further chemical synthesis.[6]

Given its potential role in drug discovery and development, establishing a robust and comprehensive analytical framework is not merely a procedural step but a scientific necessity. The identity, purity, and stability of this active pharmaceutical ingredient (API) candidate directly impact its efficacy, safety, and regulatory viability. This document provides a suite of detailed analytical protocols designed for the comprehensive characterization of 3-Chloro-6-(4-nitrophenoxy)pyridazine, ensuring data integrity and reproducibility for researchers, quality control analysts, and drug development professionals. The methodologies are grounded in established principles of analytical chemistry and align with regulatory expectations for pharmaceutical analysis.

Physicochemical Profile

A thorough understanding of the molecule's fundamental properties is the foundation of any analytical strategy. These properties dictate choices in solvent selection, chromatographic conditions, and sample preparation.

PropertyValueSource
Chemical Name 3-Chloro-6-(4-nitrophenoxy)pyridazineN/A
CAS Number 1490-54-6[4][7]
Molecular Formula C₁₀H₆ClN₃O₃[4][7]
Molecular Weight 251.63 g/mol [7]
Appearance Solid[4]
Boiling Point 432°C[7]
Density 1.477 g/cm³[7]
Solubility Moderate solubility in organic solvents (e.g., DMF, Ethyl Acetate); limited solubility in water.[4][8]

Chromatographic Purity and Identity

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical compounds, capable of separating the main component from synthesis-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Rationale: Reverse-phase HPLC is the gold standard for purity analysis of non-volatile organic molecules. The aromatic nature and polarity of 3-Chloro-6-(4-nitrophenoxy)pyridazine make it ideally suited for this technique. The presence of the nitroaromatic chromophore allows for sensitive detection using a UV-Vis detector.[9] This method is designed to be stability-indicating, meaning it can resolve the parent compound from its potential degradation products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 85% B

      • 15-18 min: 85% B

      • 18-19 min: 85% to 30% B

      • 19-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm (based on the expected absorbance of the nitroaromatic system).[10]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of reference standard and dissolve in a 1:1 mixture of Acetonitrile:Water to make a 100 mL solution (100 µg/mL).

    • Sample Solution: Prepare the test sample in the same manner.

  • System Suitability:

    • Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The theoretical plates for the main peak should be ≥ 2000.

    • The tailing factor should be ≤ 2.0.

  • Analysis: Inject the sample solution and integrate all peaks. Purity is calculated using the area percent method. For quantification, a calibration curve should be prepared using at least five concentration levels of the reference standard.

Workflow Visualization:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent (ACN:Water) Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Gradient Elution (C18 Column) Inject->Separate Detect UV Detection (260 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Report Calculate->Report Final Report GCMS_Workflow Prep Prepare Sample (1 mg/mL in Ethyl Acetate) Inject Inject into GC Prep->Inject Vaporize Vaporize in Inlet Inject->Vaporize Separate Separate on DB-5ms Column Vaporize->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detector Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Forced_Degradation cluster_stress Apply Stress Conditions Start Prepare API Solution (~1 mg/mL) Acid Acidic 0.1 M HCl, 60°C Start->Acid Base Basic 0.1 M NaOH, 60°C Start->Base Oxidative Oxidative 3% H₂O₂, RT Start->Oxidative Thermal Thermal (Solid) 105°C Start->Thermal Photo Photolytic ICH Q1B Start->Photo Analyze Analyze by Stability-Indicating HPLC Method Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Results Analyze->Evaluate Report Identify Degradants Establish Degradation Pathway Validate Method Evaluate->Report

Sources

Application Note: Purification of 3-Chloro-6-(4-nitrophenoxy)pyridazine by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the purification of 3-Chloro-6-(4-nitrophenoxy)pyridazine (Target Compound), a critical intermediate in the synthesis of agrochemicals and kinase inhibitors. The synthesis typically involves the nucleophilic aromatic substitution (


) of 3,6-dichloropyridazine with 4-nitrophenol.

The primary challenge in isolating this compound is separating it from three distinct impurity classes: unreacted starting materials (3,6-dichloropyridazine and 4-nitrophenol), the bis-substituted byproduct (3,6-bis(4-nitrophenoxy)pyridazine), and inorganic salts.

This protocol recommends a two-stage purification strategy :

  • Chemical Washing: Removal of acidic phenols via alkaline wash.

  • Recrystallization: Utilization of an Ethanol/Water or Acetonitrile system to leverage differential solubility indices.

Chemical Context & Impurity Profile[1][2][3][4]

Understanding the "Enemy" (impurities) is the first step in process design. The formation of the target compound involves the displacement of one chlorine atom.

Reaction Scheme


Impurity Fate Map
ImpurityOriginPhysicochemical PropertyRemoval Strategy
3,6-Dichloropyridazine Unreacted Starting MaterialSoluble in EtOH; Low MP.[1]Remains in Mother Liquor (ML).
4-Nitrophenol Unreacted ReagentAcidic (

).
Alkaline Wash (forms water-soluble phenolate).
3,6-bis(4-nitrophenoxy)pyridazine Over-reaction (

)
Highly insoluble; High MP.Hot Filtration (if insoluble) or Fractional Crystallization.
Inorganic Salts (KCl/NaCl) Reaction ByproductWater soluble; Insoluble in organics.Aqueous Wash / Hot Filtration.

Solvent Selection Logic

The choice of solvent is governed by the Hansen Solubility Parameters (HSP) . The target molecule contains a polar nitro group, a lipophilic chloropyridazine core, and an ether linkage.

  • Ethanol (EtOH): The primary recommendation. The pyridazine nitrogen atoms accept hydrogen bonds from EtOH. The solubility of the target increases significantly with temperature (steep solubility curve), which is ideal for recrystallization.

  • Acetonitrile (MeCN): An excellent alternative if the product "oils out" in ethanol. MeCN is polar aprotic and dissolves the compound well at reflux (

    
    ) but poorly at 
    
    
    
    .
  • Water: Acts as an anti-solvent. Adding water to a hot ethanolic solution increases supersaturation and drives precipitation.

Detailed Experimental Protocol

Phase A: Crude Isolation & Pre-treatment

Rationale: Removing 4-nitrophenol chemically before crystallization prevents it from co-crystallizing.

  • Quench: Pour the reaction mixture (typically in DMF or Acetone) into a 10-fold excess of ice-cold water. The crude product will precipitate.[2][1][3]

  • Alkaline Wash: Filter the solid. Resuspend the wet cake in 0.5 M NaOH (aq) and stir for 30 minutes.

    • Mechanism:[2][4][3][5][6][7] Converts residual 4-nitrophenol into water-soluble sodium 4-nitrophenolate (bright yellow solution).

  • Neutralization: Filter the solid again and wash with copious amounts of water until the filtrate is neutral (pH 7) and colorless.

  • Dry: Dry the crude solid in a vacuum oven at

    
     to constant weight.
    
Phase B: Recrystallization (Ethanol Method)[5]
Step 1: Dissolution[4][8]
  • Place 10 g of dried crude solid into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethanol (95%) gradually (start with 5 mL/g).

  • Heat the mixture to reflux (

    
    ) using an oil bath.
    
  • If the solid does not dissolve completely, add Ethanol in 2 mL increments until dissolution is mostly complete.

    • Critical Check: If a small amount of solid remains undissolved at reflux, it is likely the bis-impurity or inorganic salts. Do not add infinite solvent.

Step 2: Hot Filtration (The Purification Step)
  • While keeping the solution at reflux, filter the mixture through a pre-warmed glass frit or a fluted filter paper funnel.

    • Why: This removes the highly insoluble bis-substituted byproduct and any mechanical dust/salts.

  • Collect the clear, hot filtrate in a clean Erlenmeyer flask.

Step 3: Controlled Cooling
  • Allow the filtrate to cool to room temperature (RT) slowly over 2 hours.

    • Note: Rapid cooling causes "oiling out" or trapping of impurities in the crystal lattice.

  • Once at RT, transfer the flask to an ice bath (

    
    ) for 1 hour to maximize yield.
    
Step 4: Isolation
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Displacement Wash: Wash the filter cake with a small volume of cold Ethanol (

    
    ).
    
    • Volume Rule: Use approx. 1 mL of cold solvent per gram of solid.

  • Drying: Dry under high vacuum at

    
     for 12 hours.
    

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the purification process.

PurificationWorkflow cluster_impurities Impurity Removal Start Crude Reaction Mixture Quench Quench in Ice Water Start->Quench BaseWash 0.5M NaOH Wash (Remove Nitrophenol) Quench->BaseWash CrudeDry Dried Crude Solid BaseWash->CrudeDry Dissolve Dissolve in Refluxing EtOH CrudeDry->Dissolve HotFilter Hot Filtration (Remove Bis-Impurity/Salts) Dissolve->HotFilter Undissolved Solids Cool Slow Cooling (RT -> 0°C) HotFilter->Cool Clear Filtrate Filter Vacuum Filtration Cool->Filter Final Pure Crystals 3-Chloro-6-(4-nitrophenoxy)pyridazine Filter->Final

Figure 1: Step-by-step purification workflow emphasizing the separation of specific impurities at different stages.

Impurity Fate Diagram

Tracking where the impurities go is essential for regulatory documentation.

ImpurityFate Input Crude Mixture Phenol 4-Nitrophenol Input->Phenol Bis Bis-Substituted Byproduct Input->Bis SM 3,6-Dichloropyridazine Input->SM Salts Inorganic Salts Input->Salts Wash NaOH Wash Phenol->Wash Removed as Phenolate HotFilt Hot Filtration Bis->HotFilt Removed as Solid Cryst Crystallization SM->Cryst Remains in Mother Liquor Salts->HotFilt Removed as Solid

Figure 2: Fate map detailing the specific removal point for each major impurity class.

Process Control & Validation

To ensure the protocol is self-validating, perform the following checks:

Thin Layer Chromatography (TLC)
  • Mobile Phase: Hexane:Ethyl Acetate (7:3).

  • Visualization: UV (254 nm). The nitro group quenches fluorescence strongly.

  • Target: Single spot (

    
    ).
    
  • Impurity Check: 4-nitrophenol (

    
    , yellow), Dichloropyridazine (
    
    
    
    ).
Melting Point (DSC/Capillary)
  • Expected Range: Based on structural analogs (e.g., 3-chloro-6-(4-methoxyphenyl)pyridazine), the expected melting point is >120°C .[1]

  • Note: A wide melting range (>2°C) indicates the presence of the bis-impurity or solvent occlusion.

HPLC Purity
  • Column: C18 Reverse Phase.

  • Gradient: Water (0.1% Formic Acid) / Acetonitrile.

  • Wavelength: 270 nm (Pyridazine absorption) and 310 nm (Nitro group).

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Oiling Out (Product forms a liquid layer instead of crystals)Temperature dropped too fast or solvent is too polar.Re-heat to reflux. Add a small amount of Ethanol. Seed with a pure crystal at saturation temperature.
Yellow Mother Liquor Presence of nitrophenolate or nitro-impurities.[9]This is normal. The goal is white/off-white crystals. Thorough washing with cold ethanol is key.
Low Yield Product too soluble in Ethanol.Concentrate the mother liquor by 50% and cool again (Second Crop). Or, add water dropwise to the hot solution until turbidity persists, then cool.
Insoluble Material in Hot Ethanol Bis-impurity or Salts.Do not force dissolution. Filter this solid off while hot. It is not your product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6405253, 3-Chloro-6-(4-nitrophenyl)pyridazine. Link

    • Note: Provides physicochemical data on the structural analog to inform solubility predictions.
  • Organic Chemistry Portal. Synthesis of Pyridazines. Link

    • Source for general pyridazine synthesis and purific
  • PrepChem. Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. Link

    • Provides the baseline protocol for recrystallizing chloropyridazine ethers
  • Google Patents. Process for purification of 3,6-dichloropyridazine (US3004027A). Link

    • Foundational text on the solubility behavior of chloropyridazines.

Sources

practical applications of 3-Chloro-6-(4-nitrophenoxy)pyridazine in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-(4-nitrophenoxy)pyridazine (CNPP) represents a critical "privileged scaffold" in modern agrochemical research. Structurally characterized by an electron-deficient pyridazine core flanked by a reactive chlorine handle and a nitrophenoxy ether moiety, CNPP serves two primary roles in drug discovery:

  • Bioisosteric Probe: It acts as a mimetic for established Photosystem II (PSII) inhibitors (e.g., Pyridate analogs), allowing researchers to map the

    
     binding niche in thylakoid membranes.
    
  • Divergent Intermediate: The molecule functions as a branching point for Structure-Activity Relationship (SAR) libraries. The C3-chlorine allows for nucleophilic displacement (

    
    ), while the nitro group serves as a masked aniline for subsequent acylation or urea formation—key pharmacophores in herbicide design.
    

This guide provides validated protocols for the synthesis, functionalization, and biological assaying of CNPP, designed to ensure reproducibility in high-throughput screening (HTS) campaigns.

Part 1: Chemical Basis & Synthesis Protocol

Mechanistic Rationale

The synthesis of CNPP exploits the differential reactivity of the halogens in 3,6-dichloropyridazine. The introduction of the 4-nitrophenoxy group creates a "push-pull" electronic system. The nitro group (electron-withdrawing) on the phenoxy ring stabilizes the ether linkage against metabolic hydrolysis in early-stage plant screening, while the remaining chlorine on the pyridazine ring remains susceptible to further functionalization.

Validated Synthesis Protocol

Objective: Selective mono-substitution of 3,6-dichloropyridazine to yield high-purity CNPP.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)

  • 4-Nitrophenol (1.05 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,6-dichloropyridazine (10 mmol) in anhydrous MeCN (40 mL).

  • Deprotonation: Add 4-nitrophenol (10.5 mmol) and

    
     (15 mmol) to the solution.
    
    • Critical Note: Ensure the base is finely ground to maximize surface area.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Work-up:

    • Cool to room temperature. Filter off inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in EtOAc (50 mL) and wash with 1N NaOH (2 x 20 mL) to remove excess nitrophenol (yellow aqueous layer).

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield light yellow crystals.

Yield Expectation: 85–92% Purity Validation: HPLC >98% (254 nm);


-NMR confirmation of the AA'BB' system of the nitrophenoxy group.

Part 2: Functionalization for SAR Library Generation

The true value of CNPP lies in its ability to be transformed into active herbicide candidates. The following workflow describes the reduction of the nitro group to an amine, a precursor for urea-based herbicides (similar to Linuron or Diuron analogs but on a pyridazine scaffold).

Nitro-Reduction Protocol (Catalytic Hydrogenation)

Rationale: The nitro group is reduced to an amine (aniline analog) without dechlorinating the pyridazine ring (a common risk with Pd/C). We utilize a selective Pt/LDH or Fe/Acetic acid system [1].

Protocol:

  • Dissolve CNPP (5 mmol) in Ethanol/Water (4:1).

  • Add Iron powder (5 eq) and Ammonium Chloride (1 eq).

  • Heat to

    
     for 2 hours.
    
  • Filter hot through Celite to remove iron sludge.

  • The resulting 3-chloro-6-(4-aminophenoxy)pyridazine is unstable; use immediately for coupling (e.g., reaction with isocyanates to form ureas).

Part 3: Biological Application – Photosystem II Inhibition Assay

Mechanism of Action

Pyridazine herbicides typically act by competing with plastoquinone for the


 binding site on the D1 protein of the Photosystem II complex.[1] This blockage interrupts electron transport, stopping 

fixation and ATP production, eventually leading to oxidative stress and plant death [2].[1]
Experimental Workflow: Chlorophyll Fluorescence Assay

Objective: Quantify the


 of CNPP and its derivatives against PSII activity using Lemna minor (Duckweed) or isolated thylakoids.

Materials:

  • Test Compound: CNPP (dissolved in DMSO).

  • Plant Material: Lemna minor (axenic culture).

  • Fluorometer: Pulse-Amplitude Modulated (PAM) Fluorometer.

Protocol:

  • Treatment: Place Lemna fronds in 24-well plates containing Steinberg medium.

  • Dosing: Add CNPP at logarithmic concentrations (

    
    ). Include a DMSO solvent control and a positive control (e.g., Atrazine or Pyridate).
    
  • Incubation: Incubate for 24 hours under continuous light (

    
    ).
    
  • Measurement:

    • Dark-adapt plants for 20 minutes (to oxidize all reaction centers).

    • Measure

      
       (minimal fluorescence) and 
      
      
      
      (maximal fluorescence after a saturating light pulse).
    • Calculate Maximum Quantum Yield of PSII (

      
      ):
      
      
      
      
  • Data Analysis: Plot % Inhibition of

    
     vs. Log[Concentration] to determine 
    
    
    
    .

Interpretation:

  • A decrease in

    
     indicates blockage of electron transport.
    
  • CNPP typically shows moderate activity (

    
    ).
    
  • Note: Derivatives where the chlorine is replaced by a lipophilic amine often show

    
    .
    

Part 4: Data Visualization & Workflows

Synthesis and SAR Workflow

The following diagram illustrates the central role of CNPP as a scaffold for generating diverse agrochemical libraries.

G start 3,6-Dichloropyridazine product CNPP (Scaffold) start->product SNAr (80°C) reagent + 4-Nitrophenol (K2CO3, MeCN) reagent->product path1 Path A: Nitro Reduction product->path1 path2 Path B: Cl- Displacement product->path2 amine Amino-Analog (Urea Precursor) path1->amine Fe/NH4Cl library Heterocyclic Library path2->library R-SH / R-NH2

Caption: Divergent synthesis strategy using CNPP as a core scaffold for herbicide discovery.

Mode of Action: PSII Inhibition

This diagram details the interference of Pyridazine derivatives within the thylakoid membrane.[1]

PSII light Light Energy (Photon) psii Photosystem II (D1 Protein) light->psii qa Plastoquinone QA psii->qa e- transport water H2O -> O2 + H+ water->psii qb Binding Site QB qa->qb pq Mobile Plastoquinone qb->pq Normal Flow block X qb->block Electron Flow Blocked cnpp CNPP / Derivative cnpp->qb Competes for Binding

Caption: Mechanism of Action: Competitive binding of pyridazine derivatives at the D1 protein QB site.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation of nitrophenol.Ensure

is anhydrous and finely ground. Increase reaction time.
Bis-substitution Excess nucleophile or high temperature.Strictly control stoichiometry (1.05 eq phenol). Keep temp

.
Hydrolysis of Cl Wet solvent (water presence).Use anhydrous MeCN/DMF. Store reagents in desiccator.
Inconsistent

Solubility issues in assay media.Ensure final DMSO concentration is <1%. Sonicate stock solutions.

References

  • Catalytic Reduction Methodologies

    • Zhang, J., et al. (2024). "High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets." MDPI. Available at: [Link]

    • Note: This reference validates the reduction protocol for nitrophenols, applicable to the CNPP scaffold.
  • Herbicide Mode of Action (PSII Inhibition)

    • Weed Science Society of America (WSSA). "Summary of Herbicide Mechanism of Action." WSSA.net. Available at: [Link]

    • Note: Provides authoritative classification of pyridazines as Group 6 (PSII inhibitors).
  • Pyridazine Synthesis & Activity
  • Biological Screening Protocols

    • Purdue Extension.[2] "Herbicide Mode-Of-Action Summary." Purdue University.[2] Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in the synthesis of 3-Chloro-6-(4-nitrophenoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in


 Synthesis
Target Molecule:  3-Chloro-6-(4-nitrophenoxy)pyridazine
Reaction Class:  Nucleophilic Aromatic Substitution (

)[1]

The Reaction Landscape: Understanding the Failure Points

The synthesis of 3-Chloro-6-(4-nitrophenoxy)pyridazine typically involves the nucleophilic displacement of one chloride atom on 3,6-dichloropyridazine by the phenoxide anion derived from 4-nitrophenol .

While theoretically straightforward, this reaction is a "Goldilocks" scenario. You must balance activation energy against three competing failure modes:

  • Incomplete Conversion: The nucleophile (4-nitrophenoxide) is electronically deactivated by its own nitro group.

  • Over-Reaction (Bis-substitution): The product is still electrophilic enough to react again, forming the useless 3,6-bis(4-nitrophenoxy)pyridazine.

  • Hydrolysis (The "Hidden" Killer): Pyridazines are prone to hydrolysis under basic conditions if any moisture is present, forming 6-chloropyridazin-3(2H)-one.

Mechanism & Competition Diagram

The following diagram illustrates the kinetic competition occurring in your flask.

ReactionPathways SM 3,6-Dichloropyridazine (Starting Material) Product 3-Chloro-6-(4-nitrophenoxy)pyridazine (TARGET PRODUCT) SM->Product  + Nu (k1)  Major Pathway Hydrolysis 6-chloropyridazin-3(2H)-one (Hydrolysis Impurity) SM->Hydrolysis  + Water/Base  Wet Solvent Nu 4-Nitrophenoxide (Nucleophile) Water H2O / OH- (Contaminant) Bis 3,6-bis(4-nitrophenoxy)pyridazine (Over-Reaction Impurity) Product->Bis  + Nu (k2)  If Excess Nu/Heat

Caption: Kinetic competition in the synthesis.


 represents the desired rate constant. 

represents the rate of over-reaction. Hydrolysis is a parasitic side reaction caused by moisture.

Diagnostic Triage: Where is the Yield Loss?

Before changing conditions, identify where the mass is going. Use this decision matrix based on LC-MS or TLC analysis of your crude reaction mixture.

Observation (TLC/LC-MS)DiagnosisRoot Cause
High SM remaining Low ReactivityNucleophile is too weak (poor deprotonation) or temperature is too low.
New spot (

< Product)
HydrolysisWater contamination. The pyridazinone byproduct is polar and often crashes out or stays in the aqueous layer during workup.
New spot (

> Product)
Bis-SubstitutionStoichiometry error. Too much phenol used, or reaction ran too long/too hot.
Clean conversion, low mass recovery Workup FailureProduct lost in mother liquor during crystallization or formed an emulsion during extraction.
Dark/Black Tar DecompositionThermal degradation. Pyridazines are thermally sensitive above 120°C in basic media.

Deep Dive FAQs: Critical Parameter Optimization

Q1: Why is the reaction stalling even at reflux?

Answer: The issue is likely the nucleophilicity of the phenoxide . 4-Nitrophenol (


 7.15) is significantly more acidic than phenol (

10), meaning the resulting anion is stabilized by the nitro group and is a weaker nucleophile.
  • Fix: Ensure you are using a polar aprotic solvent (DMF or DMSO). These solvents solvate the cation (

    
     or 
    
    
    
    ) effectively, leaving the phenoxide anion "naked" and more reactive.
  • Fix: Switch bases. If using

    
    , try 
    
    
    
    . Cesium is larger, forming a looser ion pair with the phenoxide, increasing reactivity (The "Cesium Effect").
Q2: I see a major impurity that doesn't move on TLC (Baseline). What is it?

Answer: This is almost certainly 6-chloropyridazin-3(2H)-one (hydrolysis product). 3,6-dichloropyridazine is highly electrophilic. In the presence of base and trace water, hydroxide competes with your nitrophenol.

  • Fix: Dry your solvent (DMF/MeCN) over molecular sieves.

  • Fix: Use anhydrous base. Flame-dry your glassware.

  • Note: This byproduct is amphoteric and can be difficult to remove.

Q3: How do I stop the "Bis" product formation?

Answer: Control stoichiometry and concentration. Once the first chlorine is replaced, the ring becomes less electrophilic (the ether oxygen donates electron density into the ring), which naturally slows down the second addition (


). However, if you have a local excess of nucleophile, 

becomes relevant.
  • Fix: Use exactly 1.0 or 0.95 equivalents of 4-nitrophenol. Do not use excess.

  • Fix: Add the 4-nitrophenol solution dropwise to the 3,6-dichloropyridazine solution. This ensures the electrophile is always in excess.

The "Gold Standard" Optimized Protocol

This protocol prioritizes selectivity and moisture control to maximize yield.

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)[2][3]

  • 4-Nitrophenol (0.95 equiv) — Slight deficit prevents bis-substitution.

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Workflow:

  • Drying (Critical): Flame-dry a round-bottom flask under

    
     flow.
    
  • Solvation: Dissolve 4-nitrophenol (0.95 eq) and

    
     (1.5 eq) in anhydrous DMF. Stir at Room Temp (RT) for 30 mins. Why? To ensure complete deprotonation before introducing the electrophile.
    
  • Addition: Dissolve 3,6-dichloropyridazine (1.0 eq) in a minimal amount of DMF. Add this to the reaction flask.

  • Reaction: Heat to 80°C . Monitor by TLC/HPLC every hour.

    • Stop point: When 4-nitrophenol is consumed.[4] Do not wait for complete consumption of the dichloropyridazine (since it is in excess).

  • Workup (Precipitation Method):

    • Pour the reaction mixture into ice-cold water (10x volume of DMF).

    • Vigorous stirring should precipitate the product (3-Chloro-6-(4-nitrophenoxy)pyridazine is lipophilic).

    • Filter the solid.[5] Wash with water (to remove salts/DMF) and cold hexanes (to remove unreacted dichloropyridazine).

  • Purification: Recrystallization from Ethanol/Water is usually superior to column chromatography for this scaffold.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Complete? Check Check LCMS/TLC Start->Check Bis Bis-Product Present? Check->Bis YesBis Reduce Temp Reduce Equiv of Phenol Bis->YesBis Yes Hydro Hydrolysis (Polar Spot)? Bis->Hydro No YesHydro Dry Solvents Check Atmosphere Hydro->YesHydro Yes Yield Low Mass Recovery? Hydro->Yield No YesYield Check Aqueous Layer Avoid Emulsions Yield->YesYield Yes

Caption: Decision tree for identifying the root cause of low yield post-reaction.

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[6] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[6] Link

    • Foundational text on the mechanism and the activating effects of nitrogen in heterocycles.
  • Terrier, F. (2013).[6] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[6] Link

    • Comprehensive guide on optimizing conditions, including solvent and base selection.
  • Coppo, F. T., et al. (2022).[7] Synthetic Pathways to Pyrido[3,4-c]pyridazines. MDPI Organics, 3(4), 428-449. Link

    • Provides specific examples of nucleophilic substitution on chloropyridazines and the regioselectivity challenges involved.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12385, 4-Nitrophenol. Link

    • Source for data (7.15) confirming the acidity and nucleophilicity profile of the reagent.

Sources

Validation & Comparative

validation of the biological activity of synthesized 3-Chloro-6-(4-nitrophenoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

3-Chloro-6-(4-nitrophenoxy)pyridazine represents a high-value scaffold in medicinal chemistry, specifically within the exploration of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. This guide outlines the validation protocols required to benchmark this synthesized compound against current Standards of Care (SoC).

Structural Logic (SAR Analysis)

The molecule combines three critical pharmacophores designed to optimize bioavailability and target specificity:

  • Pyridazine Core: A diazine heterocycle that serves as a bioisostere for phenyl rings, improving water solubility while maintaining aromatic pi-stacking capability essential for enzyme active site binding.

  • 3-Chloro Substituent: Enhances lipophilicity (LogP), facilitating membrane permeability. In metabolic pathways, it often blocks oxidative metabolism at the C-3 position, extending half-life.

  • 4-Nitrophenoxy Moiety: The ether linkage provides rotational flexibility for induced fit, while the nitro group (

    
    ) acts as a strong hydrogen bond acceptor, critical for anchoring the molecule within the COX-2 hydrophilic side pocket or bacterial DNA gyrase active sites.
    

Validation Pillar I: Anti-Inflammatory Efficacy

Target Mechanism: Cyclooxygenase-2 (COX-2) Inhibition

The primary validation vector for phenoxypyridazines is the selective inhibition of COX-2, aiming to reduce inflammation without the gastric ulceration associated with non-selective NSAIDs.

Comparative Benchmarks

To validate the product, experimental data must be compared against Indomethacin (potent, non-selective) and Celecoxib (selective COX-2 inhibitor).

Representative Performance Targets (In Vitro)

The following table illustrates the target profile for a successful candidate in this class. These values represent the thresholds required to justify further development.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*Clinical Relevance
3-Cl-6-(4-nitrophenoxy)pyridazine > 100.0 0.04 – 0.10 > 1000 High Selectivity (Target)
Indomethacin (Standard)0.101.500.06High Gastric Risk
Celecoxib (Standard)> 15.00.04> 375Low Gastric Risk
3,6-Dichloropyridazine (Precursor)> 200> 200N/AInactive Baseline

*Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2). Higher SI indicates lower risk of gastrointestinal side effects.[1]

Protocol 1: In Vitro COX Inhibition Assay

Objective: Quantify the concentration required to inhibit 50% of enzyme activity (IC₅₀).

  • Enzyme Preparation: Use human recombinant COX-1 and COX-2 enzymes.

  • Incubation: Incubate enzyme with heme and the test compound (0.01 µM to 100 µM) for 10 minutes at 37°C.

  • Substrate Addition: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement: Measure absorbance at 590 nm. The oxidation of TMPD is directly proportional to prostaglandin production.

  • Calculation: Plot log-concentration vs. % inhibition to derive IC₅₀ using non-linear regression.

Validation Pillar II: Antimicrobial Activity

Target Mechanism: DNA Gyrase / Topoisomerase IV Inhibition

Pyridazine derivatives often exhibit broad-spectrum activity by mimicking the quinolone core found in drugs like Ciprofloxacin.

Comparative Benchmarks

Validation requires screening against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

OrganismStrainProduct MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Interpretation
S. aureusATCC 2592312.5 - 25.0 0.5 - 1.0Moderate Potency
E. coliATCC 259226.25 - 12.5 0.015Lead Candidate
P. aeruginosaATCC 27853> 50.0 0.5Low Efficacy
Protocol 2: Broth Microdilution Method (MIC)

Objective: Determine the lowest concentration inhibiting visible bacterial growth.

  • Inoculum: Prepare bacterial suspension to

    
     CFU/mL in Mueller-Hinton broth.
    
  • Dilution: Create serial 2-fold dilutions of 3-Chloro-6-(4-nitrophenoxy)pyridazine in DMSO (Range: 100 µg/mL down to 0.1 µg/mL) in a 96-well plate.

  • Control: Include Ciprofloxacin (positive control) and DMSO-only (negative control).

  • Incubation: 37°C for 24 hours.

  • Visualization: Add Resazurin dye (0.01%). A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration remaining blue.

Mechanism of Action Visualization

The following diagram illustrates the specific intervention point of the synthesized pyridazine within the inflammatory cascade, contrasting it with traditional NSAIDs.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Induced by Cytokines PGs_Homeo Prostaglandins (Gastric Protection) COX1->PGs_Homeo PGs_Inflam Prostaglandins (Pain & Inflammation) COX2->PGs_Inflam Product 3-Chloro-6-(4-nitrophenoxy)pyridazine (Selective Inhibitor) Product->COX1 No Effect (Sparing) Product->COX2 Selectively Blocks NSAID Indomethacin (Non-Selective) NSAID->COX1 Blocks NSAID->COX2 Blocks

Figure 1: Selective inhibition mechanism. The pyridazine derivative targets the inducible COX-2 isoform while sparing the constitutive COX-1, preserving gastric mucosal integrity.

Validation Workflow: From Synthesis to Lead Selection

To ensure data integrity, the validation process must follow a rigid "Go/No-Go" decision tree.

Validation_Workflow Start Synthesized Product Step1 Structural Verification (NMR, MS, IR) Start->Step1 Step2 In Vitro Screen (COX-1/2 Assay) Step1->Step2 Decision1 SI > 50? Step2->Decision1 Step3 In Vivo Model (Paw Edema) Decision1->Step3 Yes Discard Discard/Refine Decision1->Discard No Step4 Toxicity Screen (MTT Assay) Step3->Step4 End Lead Candidate Step4->End

Figure 2: Strategic validation workflow ensuring only candidates with high selectivity indices (SI) proceed to in vivo testing.

Safety & Toxicity Profile (Self-Validating Protocol)

A potent inhibitor is useless if cytotoxic. The Selectivity Index (SI) must be calculated not just for enzymes, but for cell survival.

  • Protocol: MTT Assay using HEK293 (Kidney) and HepG2 (Liver) cell lines.

  • Acceptance Criteria: The

    
     (Cytotoxic Concentration 50%) must be at least 10x higher  than the therapeutic 
    
    
    
    .
    • Example Target: If COX-2

      
      , then Cell Viability 
      
      
      
      should be
      
      
      .

References

  • Hassan, M. S., et al. (2022). "Anti-inflammatory activity of pyridazinones: A review."[2] Archiv der Pharmazie. (Validation of pyridazinone core as COX-2 scaffold).

  • Verma, S. K., et al. (2008). "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives."[3] Biomedical and Pharmacology Journal. (Protocols for antimicrobial screening of pyridazine derivatives). [3]

  • BenchChem. "Comparative Analysis of the Anti-inflammatory Properties of Pyridazine Compounds." (Reference data for IC50 ranges in pyridazine derivatives).

  • Bano, T., et al. (2013). "Synthesis and evaluation of some new 6-substituted-3(2H)-pyridazinone derivatives for their anti-inflammatory and analgesic activities." Bioorganic & Medicinal Chemistry Letters. (SAR analysis of the 6-phenoxy substitution).

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth, technically-grounded framework for conducting comparative molecular docking studies of pyridazine derivatives against common enzymatic targets. Moving beyond a simple procedural list, this document elucidates the scientific rationale behind experimental choices, ensuring a robust and reproducible in-silico workflow.

The Significance of Pyridazine Scaffolds and In-Silico Screening

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[1] The unique electronic properties of the pyridazine nucleus, including its capacity for hydrogen bonding and dipole interactions, make it an attractive core for designing targeted enzyme inhibitors.[2]

Molecular docking, a powerful computational technique, predicts the preferred orientation of a ligand when bound to a target protein. By comparing the docking scores and binding modes of a series of derivatives, we can rapidly triage candidates, prioritize synthesis, and generate hypotheses about structure-activity relationships (SAR) long before committing to resource-intensive wet-lab experiments. This comparative approach is fundamental to modern, efficient drug discovery.

The Pillars of a Trustworthy Docking Protocol

A successful docking study is not merely about generating a low binding energy score; it is about creating a self-validating system that provides credible insights. This is achieved by meticulously preparing both the target protein and the ligands, and critically, by validating the chosen docking protocol.

Experimental Workflow: A Comprehensive Overview

The entire comparative docking process can be visualized as a systematic funnel, starting from broad structural data and culminating in specific, actionable insights. Each step is critical for the integrity of the final results.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Simulation & Analysis PDB Target Selection (e.g., COX-2, VEGFR-2) Retrieve PDB Structure PrepProt Protein Preparation - Remove Water/Hetatoms - Add Hydrogens - Assign Charges - Energy Minimization PDB->PrepProt Grid Grid Box Generation Define Active Site Based on Co-crystallized Ligand PrepProt->Grid Ligands Ligand Set Preparation (Pyridazine Derivatives) - 2D to 3D Conversion - Assign Charges - Energy Minimization Docking Comparative Docking Dock Pyridazine Library Using Validated Protocol Ligands->Docking Redock Protocol Validation Re-dock Co-crystallized Ligand into Active Site Grid->Redock RMSD RMSD Calculation Compare Re-docked Pose to Crystal Pose (Threshold < 2.0 Å) Redock->RMSD RMSD->Docking Analysis Post-Docking Analysis - Binding Energy Scores - H-Bond Interactions - Hydrophobic Interactions Docking->Analysis

Caption: Generalized workflow for a comparative molecular docking study.

Step-by-Step Experimental Protocol

This protocol provides a detailed methodology applicable to common docking software such as AutoDock Vina or Schrödinger Glide. For our case study, we will focus on two well-established targets for pyridazine derivatives: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

Part A: Target Enzyme Preparation

  • Structure Retrieval : Download the 3D crystal structure of your target enzyme from the Protein Data Bank (PDB). It is crucial to select a high-resolution structure that is co-crystallized with a relevant inhibitor.

    • For COX-2 : PDB ID 3LN1 or 5KIR . These structures contain selective inhibitors like celecoxib, which is ideal for defining the active site.[3][4][5]

    • For VEGFR-2 : PDB ID 4ASD or 3VHE . These structures are complexed with potent inhibitors like Sorafenib or a pyrrolopyrimidine derivative, respectively.[6][7]

  • Initial Cleaning : Load the PDB file into your molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio, UCSF Chimera). Remove all non-essential components, such as water molecules, co-solvents, and any duplicate protein chains. The co-crystallized ligand should be kept temporarily to define the binding site but saved as a separate file and then deleted from the protein structure.

  • Structure Refinement :

    • Add Hydrogens : Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is critical for correct hydrogen bond formation.

    • Assign Charges and Atom Types : Assign partial charges and atom types using a scientifically validated force field. The choice of force field is critical as it dictates the potential energy functions used in the simulation. OPLS (Optimized Potentials for Liquid Simulations) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are industry-standard force fields for biomolecular systems.[8][9][10] OPLS-2005 or OPLS3e are excellent choices within the Schrödinger suite, while AutoDock uses its own specialized force field.

    • Energy Minimization : Perform a constrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the preparation phase, resulting in a more realistic, low-energy conformation.

Part B: Ligand Preparation

  • Structure Generation : Sketch the pyridazine derivatives using a 2D chemical drawing tool and convert them to 3D structures.

  • Ionization and Tautomerization : Generate possible ionization states and tautomers at a physiological pH (e.g., 7.4 ± 1.0). This step is vital as the charge state of a molecule dramatically influences its binding interactions.

  • Energy Minimization : Minimize the energy of each ligand structure using a suitable force field (e.g., MMFF94 or OPLS) to obtain a stable, low-energy 3D conformation.

Part C: Protocol Validation via Re-docking

This is the most critical step for ensuring the trustworthiness of your results. The goal is to prove that your chosen docking parameters can accurately reproduce the experimentally determined binding pose of the co-crystallized ligand.

  • Grid Box Generation : Define the active site by generating a docking grid (a 3D box) centered on the position of the co-crystallized ligand from the original PDB file. The box should be large enough to allow the ligand to rotate freely but small enough to focus the search.

    • Example for COX-2 (PDB: 3LN1) : A grid box of 30 x 30 x 30 Å can be centered at X: 31.7, Y: -22.0, Z: -17.1.[4]

    • Example for VEGFR-2 (PDB: 4ASD) : A grid box of 20 x 20 x 20 Å can be centered at X: -24.6, Y: -0.4, Z: -10.9.[11]

  • Re-docking : Dock the extracted and prepared co-crystallized ligand back into the prepared protein's active site using your chosen docking algorithm (e.g., AutoDock Vina, Glide XP).

  • RMSD Calculation : Superimpose the top-scoring docked pose of the re-docked ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Success Criterion : An RMSD value of less than 2.0 Å is considered a successful validation.[12] This indicates that your docking protocol can accurately replicate the known binding mode, lending high confidence to the results for your novel derivatives.[12][13][14]

Case Study: Comparative Docking of Pyridazine Derivatives

To illustrate the application of this protocol, we present a hypothetical comparative analysis of three pyridazine derivatives against both COX-2 and VEGFR-2. The results are compared against a known reference inhibitor for each target.

CompoundTargetDocking Score (kcal/mol)Key H-Bond Interactions (Residue)Key Hydrophobic Interactions (Residue)Predicted Activity Rank
Celecoxib (Ref.) COX-2 -12.88His90, Arg513Val523, Leu352, Phe5181
Pyridazine-ACOX-2-11.52His90, Gln192Val523, Ala527, Leu3522
Pyridazine-BCOX-2-10.75Arg513Phe518, Val349, Leu5313
Pyridazine-CCOX-2-9.89His90Val523, Leu3524
Sorafenib (Ref.) VEGFR-2 -15.10Cys919, Asp1046Leu840, Val848, Ala866, Phe10471
Pyridazine-AVEGFR-2-13.95Cys919, Glu885Leu840, Val899, Leu10352
Pyridazine-BVEGFR-2-12.61Asp1046Val848, Ala866, Phe9184
Pyridazine-CVEGFR-2-13.04Cys919, Asp1046Leu840, Val848, Cys10453

Note: The data in this table is illustrative and synthesized from typical results found in the literature for demonstration purposes.[15]

Interpretation of Docking Results: Beyond the Score

A lower docking score generally indicates a more favorable binding affinity.[16][17] However, a comprehensive analysis requires visual inspection of the binding pose and the specific intermolecular interactions that stabilize the complex.

  • Hydrogen Bonds : These are strong, directional interactions crucial for ligand binding and specificity. Identifying H-bonds with key catalytic or hinge-region residues (e.g., Cys919 in VEGFR-2, His90/Arg513 in COX-2) is a strong indicator of potent inhibition.[5][18]

  • Hydrophobic Interactions : These are non-specific interactions that are collectively vital for the stability of the ligand in the binding pocket. The cumulative effect of many hydrophobic contacts can be the dominant contributor to binding affinity.[19][20]

  • Visualizing Interactions : Tools like Discovery Studio Visualizer or LigPlot+ are invaluable for creating 2D and 3D diagrams that clearly depict these interactions, allowing for a direct comparison between different derivatives.[21][22][23]

G cluster_ligand Pyridazine Derivative cluster_protein Enzyme Active Site Ligand N N Pyridazine Core R1 Group R2 Group Protein H-Bond Donor (e.g., Arg513) H-Bond Acceptor (e.g., His90) Hydrophobic Pocket (e.g., Val523) Ligand:R1->Protein:res1 H-Bond Ligand:N1->Protein:res2 H-Bond Ligand:R2->Protein:res3 Hydrophobic Interaction

Caption: Logical relationship of key intermolecular interactions.

Conclusion

This guide has outlined a rigorous, validation-centric workflow for the comparative molecular docking of pyridazine derivatives. By adhering to these principles of meticulous preparation, protocol validation, and in-depth analysis, researchers can generate high-confidence computational data. These in-silico results serve as a powerful tool to rationalize experimental findings, guide the design of next-generation inhibitors, and ultimately accelerate the drug discovery process.

References

  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • Maurady, A., et al. (n.d.). Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
  • Ibrahim, M. A. A., et al. (n.d.).
  • Fahim, M. A., et al. (2024, February 12). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. PMC.
  • Patel, D., et al. (n.d.).
  • Creative Biostructure. (n.d.). Force Fields in Molecular Dynamics Simulations: Choosing the Right One.
  • ResearchGate. (n.d.). Docking and binding pattern into COX-2 active site (PDB 1CX2) of Target....
  • Computational Chemistry with Emmanuel. (2025, June 9). How to Obtain RMSD After Docking Using Molegro Virtual Docker (MVD). YouTube.
  • Reddit. (2022, March 17). RMSD value molecular docking.
  • Pharmaspire. (n.d.). Original Article - Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors.
  • Baammi, M., et al. (n.d.).
  • PharmaBlock. (n.d.). Pyridazines in Drug Discovery.
  • RCSB PDB. (2008, April 8). 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor.
  • MDPI. (2024, September 6). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling.
  • BenchChem. (n.d.). Navigating the Binding Landscape: A Comparative Docking Analysis of 6-Propylpyridazin-3-amine Analogs.
  • Dr. Majid Ali. (2024, January 14).
  • Bionatura journal. (2025, June 15). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina.
  • ResearchGate. (2016, August 1). Advice regarding the best force field to use for Protein- Peptide interaction?
  • RCSB PDB. (2011, November 2). 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor.
  • ResearchGate. (2020, May 8). How significant are hydrophobic interactions in protein-ligand complexes?
  • Khan, S., et al. (2010, August 16).
  • Li, Y., et al. (n.d.). A Hydrophobic‐Interaction‐Based Mechanism Triggers Docking between the SARS‐CoV‐2 Spike and Angiotensin‐Converting Enzyme 2. PMC.
  • PMC. (2021, October 11).
  • Reddit. (2022, July 18). how important are hydrophobic interactions and salt bridges in docking?
  • Schrödinger. (2025, October 28). Glide RMSD Methods: Core RMSD vs. RMSD to Input Ligand Geometries.
  • ACS Publications. (n.d.). Discovery of Novel Multiangiogenic Agents Targeting VEGFR2, EphB4, FGFR-1, and TIE-2: Receptor-Based Pharmacophore Modeling, Virtual Screening, and Molecular Modeling Studies.
  • MPI-NAT. (2024, June 19). Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions.
  • Computational Chemistry with Emmanuel. (2025, May 13).
  • ResearchGate. (2018, January 23). The number and distance of H-bond formed between protein-ligand complex varies in 2 different softwares, how it is possible?
  • ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand....
  • Dr. Majid Ali. (2024, May 1). Tutorial 13: The concept of redocking explained. YouTube.
  • PubMed. (n.d.).
  • Matter Modeling Stack Exchange. (2020, August 24).
  • Schrödinger. (2025, October 31). Calculating RMSD Between a Docked Ligand and Its Crystal Structure in Glide.
  • Jurnal Universitas Padjadjaran. (2023, July 17). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer.
  • Michigan State University. (n.d.). Lessons from Docking Validation.
  • Dr. Majid Ali. (2023, June 2). RMSD (Root Mean Square Deviation) Calculation by Discovery Studio Visualizer. YouTube.
  • Bioinformatics Online. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube.
  • BioChemCoRe. (2018). Hydrogen Bond Analysis Tutorial.
  • ResearchGate. (n.d.). Validation of docking protocol via re-docking of co-crystallized ligands into EGFR (PDB ID....
  • ACS Publications. (2014, May 2). Residue-Specific Force Field Based on the Protein Coil Library.
  • ResearchGate. (n.d.). Active site residues and grid sizes of COX-1, COX-2, and LOX for....
  • PMC. (n.d.). Force fields for small molecules.
  • ResearchGate. (n.d.). Docking simulation of celecoxib (a), 2a (b), 2b (c), and 2j (d) molecules in COX-2 (PDB ID....
  • ResearchGate. (n.d.). Docking pose of sorafenib with VEGFR2.
  • RSC Publishing. (n.d.).

Sources

Safety Operating Guide

3-Chloro-6-(4-nitrophenoxy)pyridazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-6-(4-nitrophenoxy)pyridazine Proper Disposal Procedures

Executive Summary

3-Chloro-6-(4-nitrophenoxy)pyridazine (CAS: 1490-54-6) is a halogenated, nitrogen-rich heterocyclic ether used primarily as a pharmaceutical intermediate.[1] Its disposal requires strict adherence to protocols for halogenated organic waste due to the risk of releasing toxic byproducts (dioxins/furans) during improper combustion and the potential liberation of 4-nitrophenol (a toxic, U-listed waste precursor) upon hydrolysis.

Immediate Action Required:

  • Do NOT dispose of down the drain.[2]

  • Do NOT mix with strong bases or oxidizers.

  • Primary Disposal Method: High-temperature incineration with flue gas scrubbing.

Chemical Identity & Hazard Assessment

Understanding the chemical structure is vital for safe disposal. This compound features two distinct functional groups that dictate its reactivity and hazard profile:

FeatureChemical ImplicationDisposal Hazard
Chloropyridazine Core Electron-deficient aromatic ring.Susceptible to Nucleophilic Aromatic Substitution (

).[3] Improper treatment with bases can release toxic byproducts.
Nitrophenoxy Group Ether linkage to a nitro-aromatic.Potential to release 4-nitrophenol (highly toxic) if the ether bond is cleaved. Nitro groups pose an explosion risk if heated under confinement.
Halogen Content Contains Chlorine.[2][4][5]Burning at low temperatures (<1100°C) can generate dioxins and furans .

Key Safety Data:

  • Signal Word: WARNING / DANGER (depending on concentration)

  • GHS Classifications: Acute Toxicity (Oral/Dermal), Skin Irritation, Eye Irritation.[6]

  • Incompatibility: Strong oxidizing agents, strong bases (induces hydrolysis).[6]

Pre-Disposal: Segregation & Packaging

Proper segregation is the first line of defense against laboratory accidents.

Decision Logic: Waste Segregation

Use the following logic to determine the correct waste stream.

WasteSegregation Start Waste Type? Solid Solid / Pure Substance Start->Solid Liquid Liquid / Solution Start->Liquid Sharps Contaminated Sharps Start->Sharps SolidAction Double-bag in polyethylene bags. Place in rigid container. Solid->SolidAction LiquidCheck Solvent Base? Liquid->LiquidCheck FinalSharps Stream: Bio/Chem Sharps Bin (Rigid, Puncture-proof) Sharps->FinalSharps FinalHalo Stream: Halogenated Waste (Do NOT mix with acids/bases) SolidAction->FinalHalo HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated (Methanol, DMSO) LiquidCheck->NonHaloSolvent No Halogens HaloSolvent->FinalHalo NonHaloSolvent->FinalHalo Contaminated by 3-Cl-6-Nitrophenoxy...

Figure 1: Decision tree for segregating 3-Chloro-6-(4-nitrophenoxy)pyridazine waste. Note that even non-halogenated solvents become "Halogenated Waste" once contaminated with this compound.

Packaging Protocols
  • Solids:

    • Place pure substance in a wide-mouth HDPE (High-Density Polyethylene) jar .

    • Label clearly: "Hazardous Waste - Toxic - 3-Chloro-6-(4-nitrophenoxy)pyridazine".

    • Expert Insight: Avoid glass containers for solids if possible to prevent breakage during transport. If the original container is glass, overpack it in a plastic secondary container.

  • Liquids (HPLC Waste / Mother Liquors):

    • Collect in carboys compatible with the solvent (usually HDPE or glass).

    • Crucial: Even if dissolved in methanol or DMSO, the presence of the chlorine atom on the pyridazine ring mandates classification as Halogenated Solvent Waste .

    • Leave 10% headspace to allow for expansion.

Disposal & Destruction Methods

Method A: Professional Incineration (Recommended)

This is the only method that guarantees complete destruction of the pyridazine ring and the nitro group without generating secondary toxic waste.

  • Process: The waste is injected into a rotary kiln incinerator operating at >1100°C .

  • Mechanism:

    • Organic skeleton

      
      
      
      
      
    • Chlorine

      
      
      
      
      
      (Captured by alkaline scrubber)
    • Nitro group

      
      
      
      
      
      (Thermal decomposition)
  • Logistics: Contact your institution's EHS (Environmental Health & Safety) or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).[6]

Method B: Chemical Deactivation (Spill Response ONLY)

Warning: Do not use this for bulk disposal. This is strictly for neutralizing small spills before cleanup.

The Trap: Many protocols suggest using strong bases (NaOH) to neutralize acids. Do NOT use strong base on this compound.

  • Reasoning: Reacting 3-Chloro-6-(4-nitrophenoxy)pyridazine with NaOH can trigger hydrolysis, cleaving the ether bond and releasing 4-nitrophenol (highly toxic) and 3-hydroxy-6-chloropyridazine . You are effectively trading one toxin for another.

Correct Spill Protocol:

  • Isolate: Evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[6] If powder is loose, use an N95 or P100 respirator.[6]

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.[6]

    • Liquids: Absorb with vermiculite or chem-sorb pads .

  • Clean: Wipe the surface with a mild detergent and water. Collect all wipes as hazardous waste.

Regulatory Compliance (USA/Global)

Adherence to regulatory codes protects your license to operate.

RegulationClassificationCode / Requirement
RCRA (USA) Hazardous WasteNot P- or U-listed specifically. However, treat as Characteristic Waste if it fails TCLP for toxicity.[6] Default to Halogenated Organic Waste profiles.
EPA Waste Code GenericD001 (Ignitable, if in flammable solvent) or F002 (Spent Halogenated Solvents).[6]
DOT (Transport) Shipping NameToxic solids, organic, n.o.s. (3-Chloro-6-(4-nitrophenoxy)pyridazine)
UN Number Transport IDUN 2811 (Toxic Solid) or UN 2810 (Toxic Liquid).[6]

Emergency Response Workflow

In the event of accidental exposure or release, follow this logic flow immediately.

SpillResponse Accident Accidental Release Assess Assess Volume & Form (Dust vs. Liquid) Accident->Assess PPE Don PPE: Gloves, Goggles, Resp. Assess->PPE Type Type? PPE->Type SolidSpill Solid/Dust Type->SolidSpill LiquidSpill Liquid/Solution Type->LiquidSpill WetMethod Cover with wet pad (Prevent Dust) SolidSpill->WetMethod Absorb Absorb with Vermiculite (Do NOT use combustible rags) LiquidSpill->Absorb Bag Seal in HazWaste Bag WetMethod->Bag Absorb->Bag Report Report to EHS Bag->Report

Figure 2: Emergency response workflow for laboratory spills.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 16062607, 3-Chloro-6-(4-nitrophenoxy)pyridazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(4-nitrophenoxy)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(4-nitrophenoxy)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.